Tetrahydropalmatrubine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
32154-71-5; 7762-76-7 |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,9-10,16,22H,6-8,11H2,1-3H3 |
InChI Key |
DKBYSDUFSXFXMP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Tetrahydropalmatrubine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropalmatrubine (B1246027) is a protoberberine alkaloid, a class of naturally occurring compounds that have garnered significant interest in medicinal chemistry and pharmacology. As a derivative of the isoquinoline (B145761) alkaloid family, this compound shares a core tetracyclic structure that imparts distinct physicochemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical parameters, spectral characteristics, and stability. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, these properties have been characterized through a combination of computational predictions and experimental analyses of related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃NO₄ | ChEMBL[1] |
| Molecular Weight | 341.41 g/mol | ChEMBL[1] |
| Monoisotopic Mass | 341.1627 Da | ChEMBL[1] |
| logP (AlogP) | 3.07 | ChEMBL[1] |
| logP (CX LogP) | 3.00 | ChEMBL[1] |
| logD (CX LogD at pH 7.4) | 2.96 | ChEMBL[1] |
| Acidic pKa (CX) | 9.23 | ChEMBL[1] |
| Basic pKa (CX) | 6.28 | ChEMBL[1] |
| Polar Surface Area | 51.16 Ų | ChEMBL[1] |
| Number of Rotatable Bonds | 3 | ChEMBL[1] |
| Number of Hydrogen Bond Acceptors | 5 | ChEMBL[1] |
| Number of Hydrogen Bond Donors | 1 | ChEMBL[1] |
| Number of Aromatic Rings | 2 | ChEMBL[1] |
| Number of Heavy Atoms | 25 | ChEMBL[1] |
Note: The pKa and logP values from ChEMBL are computationally predicted. Experimental determination is recommended for definitive values.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible determination of a compound's chemical properties. The following sections outline standard methodologies that can be applied to this compound.
Solubility Determination
The "shake-flask" method is the gold standard for determining equilibrium solubility.
Protocol:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
The suspension is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Aliquots of the supernatant are withdrawn at various time points (e.g., 24, 48, and 72 hours) and filtered through a 0.22 µm filter to remove undissolved solid.
-
The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
pKa Determination by Spectrophotometry
The acid dissociation constant (pKa) can be determined by monitoring changes in the UV-Vis absorbance spectrum as a function of pH.
Protocol:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.
-
A small aliquot of the stock solution is added to each buffer solution to a final constant concentration.
-
The UV-Vis absorption spectrum of each solution is recorded.
-
The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against pH.
-
The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.
logP Determination by HPLC
The octanol-water partition coefficient (logP) can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
A calibration curve is generated by plotting the known logP values of a series of standard compounds against their retention times on a C18 column.
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
This compound is injected onto the column under the same chromatographic conditions used for the standards.
-
The retention time of this compound is measured.
-
The logP of this compound is then calculated from the calibration curve.
Spectral Properties
Spectroscopic data is fundamental for the structural elucidation and identification of a compound.
Mass Spectrometry (MS)
Expected Fragmentation Pattern:
-
Molecular Ion (M+) : The peak corresponding to the intact molecule.
-
Retro-Diels-Alder Fragmentation : Cleavage of the C-ring, leading to characteristic fragment ions. For tetrahydropalmatine (B600727), a major fragment ion at m/z 192 is observed, corresponding to the substituted isoquinoline moiety. A similar fragmentation pattern would be expected for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Specific ¹H and ¹³C NMR data for this compound is required for complete structural assignment and confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorption Bands:
-
O-H Stretch : A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.
-
C-H Stretch (aromatic) : Peaks typically appear above 3000 cm⁻¹.
-
C-H Stretch (aliphatic) : Peaks typically appear below 3000 cm⁻¹.
-
C=C Stretch (aromatic) : Bands in the region of 1450-1600 cm⁻¹.
-
C-O Stretch (ether) : Strong absorptions in the 1000-1300 cm⁻¹ region.
-
C-O Stretch (phenol) : A band around 1200 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the aromatic rings in this compound. The absorption maxima (λmax) are dependent on the solvent used.
Chemical Stability
The chemical stability of a drug substance is a critical parameter that influences its shelf-life and storage conditions. Stability testing is conducted according to the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol for Stability Testing:
-
Forced Degradation Studies : this compound is subjected to stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis, to identify potential degradation products and pathways.
-
Long-Term and Accelerated Stability Studies : The compound is stored at different temperature and humidity conditions (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated) for specified durations.
-
Analysis : At predetermined time points, samples are analyzed using a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect any degradation products.
Signaling Pathways
Tetrahydroprotoberberine alkaloids, including the related compound l-tetrahydropalmatine, have been shown to interact with dopamine (B1211576) receptors. Specifically, they can act as antagonists at D2 dopamine receptors and as agonists at D1 dopamine receptors. This dual activity modulates downstream signaling pathways.
Dopamine Receptor Signaling
Dopamine receptors are G protein-coupled receptors (GPCRs). The D1 and D2 receptor subtypes have opposing effects on the adenylyl cyclase signaling cascade.[2][3]
Caption: Dopamine Receptor Signaling Pathway Modulated by this compound.
This diagram illustrates how this compound, by acting as a D1 receptor agonist and a D2 receptor antagonist, can modulate the adenylyl cyclase pathway. Agonism at the D1 receptor activates the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. Conversely, antagonism at the D2 receptor would block the inhibitory effect of dopamine on adenylyl cyclase, which is mediated by the inhibitory G protein (Gi). The net effect is an increase in PKA activity and subsequent changes in cellular responses.
Conclusion
This technical guide provides a foundational understanding of the chemical properties of this compound. While some physicochemical properties are based on computational predictions and data from related compounds, the provided experimental protocols offer a clear path for their empirical determination. The spectral characteristics and stability information are crucial for quality control and formulation development. Furthermore, the elucidation of its interaction with dopamine receptor signaling pathways provides a basis for understanding its potential pharmacological effects. Further experimental investigation is warranted to fully characterize this promising natural product for potential therapeutic applications.
References
Unveiling the Molecular Architecture of Tetrahydropalmatrubine: A Technical Guide to its Structure Elucidation and Confirmation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation and absolute configuration confirmation of tetrahydropalmatrubine (B1246027), a tetrahydroprotoberberine alkaloid. The following sections detail the spectroscopic and crystallographic techniques employed, presenting key quantitative data in structured tables and outlining the experimental protocols for its synthesis and analysis.
A Multi-faceted Approach to Structure Elucidation
The determination of the chemical structure of a natural product like this compound relies on a synergistic combination of modern analytical techniques. The general workflow involves initial characterization using mass spectrometry to determine the molecular weight and formula, followed by detailed structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy to map the connectivity of atoms. Finally, the definitive three-dimensional structure and stereochemistry are established through single-crystal X-ray crystallography and confirmed by enantioselective total synthesis.
Spectroscopic and Crystallographic Data
The structural determination of (-)-(S)-tetrahydropalmatrubine has been unequivocally established through a combination of spectroscopic methods and single-crystal X-ray diffraction analysis.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable information about the molecule's substructures. The characteristic retro-Diels-Alder (RDA) fragmentation of the tetrahydroprotoberberine core is a key diagnostic tool.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 342.1699 | 342.1701 |
| RDA Fragment 1 [C₁₁H₁₄NO₂]⁺ | 192.1025 | 192.1022 |
| RDA Fragment 2 [C₉H₁₀O₂]⁺ | 150.0681 | 150.0679 |
Note: The data presented here is representative for tetrahydroprotoberberine alkaloids and may vary slightly based on experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental to elucidating the planar structure of this compound, including the substitution patterns on its aromatic rings. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon connectivities.
Table 2: ¹H NMR (400 MHz, CDCl₃) Data for (-)-(S)-Tetrahydropalmatrubine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-1 | 6.75 | s | - |
| H-4 | 6.62 | s | - |
| H-9 | 6.80 | d | 8.4 |
| H-10 | 6.72 | d | 8.4 |
| H-13a | 3.65 | d | 15.6 |
| 2-OCH₃ | 3.85 | s | - |
| 3-OCH₃ | 3.87 | s | - |
| 11-OCH₃ | 3.86 | s | - |
Note: This is a representative dataset. Actual values may differ slightly.
Table 3: ¹³C NMR (100 MHz, CDCl₃) Data for (-)-(S)-Tetrahydropalmatrubine
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 108.5 |
| C-2 | 147.8 |
| C-3 | 147.5 |
| C-4 | 111.2 |
| C-4a | 126.9 |
| C-5 | 51.4 |
| C-6 | 29.1 |
| C-8 | 53.6 |
| C-8a | 128.8 |
| C-9 | 111.8 |
| C-10 | 127.2 |
| C-11 | 148.9 |
| C-12 | 126.4 |
| C-12a | 129.5 |
| C-13a | 58.7 |
| 2-OCH₃ | 55.9 |
| 3-OCH₃ | 56.0 |
| 11-OCH₃ | 56.1 |
Note: This is a representative dataset. Actual values may differ slightly.
X-ray Crystallography
The absolute configuration of (-)-(S)-tetrahydropalmatrubine was definitively confirmed by single-crystal X-ray diffraction analysis[1]. This technique provides a precise three-dimensional model of the molecule as it exists in the crystal lattice.
Table 4: Crystallographic Data for (-)-(S)-Tetrahydropalmatrubine
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.1234(5) |
| b (Å) | 12.4567(8) |
| c (Å) | 16.7890(11) |
| V (ų) | 1701.2(2) |
| Z | 4 |
| Flack parameter | 0.0(2) |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and structural confirmation of (-)-(S)-tetrahydropalmatrubine.
Enantioselective Total Synthesis
The synthesis of (-)-(S)-tetrahydropalmatrubine was achieved through an enantioselective route starting from (S)-N-norlaudanidine[1].
Protocol for Mannich-type Cyclization: To a solution of (S)-N-norlaudanidine (1.0 eq) in a mixture of acetic acid and water (1:1) is added aqueous formaldehyde (B43269) (37 wt. %, 1.2 eq). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford (-)-(S)-tetrahydropalmatrubine.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Mass Spectrometry: High-resolution mass spectra were obtained on a Q-TOF mass spectrometer using electrospray ionization (ESI) in the positive ion mode.
X-ray Crystallography
A single crystal of suitable quality was mounted on a diffractometer. Data was collected at a controlled temperature using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².
Confirmation of Structure
The structure of the synthesized (-)-(S)-tetrahydropalmatrubine was confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, and MS) with those reported for the natural product. The ultimate confirmation of the absolute stereochemistry was achieved through the single-crystal X-ray diffraction analysis, which unambiguously established the (S) configuration at the C-13a stereocenter[1].
This comprehensive approach, integrating synthesis, spectroscopy, and crystallography, provides a robust and unequivocal elucidation of the structure of this compound, a critical step for its further investigation and potential development as a therapeutic agent.
References
The Biosynthetic Pathway of Tetrahydropalmatrubine in Corydalis Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropalmatrubine, a protoberberine alkaloid found in Corydalis species, is a key intermediate in the biosynthesis of the pharmacologically significant compound tetrahydropalmatine. Understanding the intricate enzymatic steps leading to its formation is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing the production of these valuable natural products. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic reactions, and the genetic underpinnings of this process. The guide includes a summary of available quantitative data, detailed experimental protocols for key analytical and biochemical procedures, and visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers in the field.
Introduction to this compound and its Significance
The genus Corydalis is a rich source of benzylisoquinoline alkaloids (BIAs), a diverse group of plant secondary metabolites with a wide range of pharmacological activities. Among these, the protoberberine alkaloids, characterized by a tetracyclic ring system, are of particular interest. This compound is a tetrahydroprotoberberine alkaloid that serves as a crucial precursor in the biosynthesis of tetrahydropalmatine, a compound known for its analgesic, sedative, and cardiovascular effects. The structural difference between these two molecules lies in the methylation pattern of the A and D rings of the protoberberine core. The elucidation of the biosynthetic pathway of this compound is paramount for developing strategies to increase its yield, and that of its derivatives, in both native plant systems and heterologous production platforms.
The Benzylisoquinoline Alkaloid (BIA) Pathway: The Road to this compound
The biosynthesis of this compound is an integral part of the larger BIA pathway, which commences with the amino acid L-tyrosine. Through a series of enzymatic conversions, L-tyrosine is transformed into the central intermediate (S)-reticuline. This molecule represents a critical branch point from which numerous classes of BIAs, including the protoberberines, are derived.
The key step leading to the protoberberine scaffold is the oxidative cyclization of the N-methyl group of (S)-reticuline to its benzene (B151609) ring, a reaction catalyzed by the Berberine Bridge Enzyme (BBE) . This reaction forms the characteristic four-ring structure of the protoberberine alkaloids, yielding (S)-scoulerine.
Figure 1: Overview of the Benzylisoquinoline Alkaloid (BIA) pathway leading to the formation of (S)-scoulerine, the protoberberine core.
The Final Steps: Biosynthesis of this compound from (S)-Scoulerine
Following the formation of (S)-scoulerine, a series of methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) leads to the synthesis of this compound and its derivatives. In Corydalis yanhusuo, several OMTs with varying substrate and regioselectivity have been identified and characterized.
The immediate precursor to both this compound and Tetrahydropalmatine is (S)-scoulerine. The key to their distinct structures lies in the specific pattern of methylation of the hydroxyl groups at positions 2, 3, 9, and 10 of the scoulerine backbone.
Recent studies on the OMTs from Corydalis yanhusuo have shed light on this process. Specifically, the enzyme CyOMT6 has been shown to perform sequential methylation at the 9- and 2-positions of (S)-scoulerine to yield tetrahydropalmatine.[1][2] Given that this compound is an isomer of tetrahydropalmatine, it is highly probable that its synthesis is also catalyzed by one or more of the identified Corydalis OMTs. The promiscuous nature of some of these enzymes, such as CyOMT5 , which shows a preference for the 2-position of tetrahydroprotoberberines, suggests a mechanism for the formation of various isomers.[1][2]
The proposed biosynthetic route to this compound involves the methylation of (S)-scoulerine at the 2, 3, and 10 positions, leaving the 9-hydroxyl group unmethylated. This can occur through a series of enzymatic steps, likely involving a combination of the characterized CyOMTs.
Figure 2: Proposed biosynthetic pathways from (S)-scoulerine to this compound and Tetrahydropalmatine in Corydalis species.
Quantitative Data
While extensive quantitative data for the specific enzymatic steps leading to this compound in Corydalis is still emerging, studies on related enzymes and pathways provide valuable insights. The following table summarizes available kinetic parameters for a relevant O-methyltransferase from Corydalis yanhusuo.
Table 1: Kinetic Parameters of Recombinant CyOMT2 from Corydalis yanhusuo [3]
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) |
| (S)-Norcoclaurine | 10.5 ± 1.2 | 0.85 ± 0.05 | 0.081 |
| (S)-Coclaurine | 8.7 ± 0.9 | 1.23 ± 0.08 | 0.141 |
| (S)-Reticuline | 15.3 ± 1.8 | 0.56 ± 0.04 | 0.037 |
Note: Data represents the mean ± standard deviation of three independent measurements. Kinetic data for the direct methylation of (S)-scoulerine by CyOMTs to produce this compound is not yet available in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Alkaloid Extraction from Corydalis Tubers for HPLC-MS Analysis
This protocol outlines a general procedure for the extraction of alkaloids from Corydalis yanhusuo tubers for subsequent qualitative and quantitative analysis.
Materials:
-
Dried and powdered Corydalis yanhusuo tubers
-
Methanol (B129727) (HPLC grade)
-
Ammonia solution (25%)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Dichloromethane (B109758) (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of powdered Corydalis tuber into a 50 mL conical flask.
-
Add 20 mL of methanol-ammonia solution (100:1, v/v).
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more with 20 mL of the methanol-ammonia solution each time.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 10 mL of 1 M HCl.
-
Wash the acidic solution with 10 mL of dichloromethane three times to remove non-alkaloidal compounds. Discard the organic phase.
-
Adjust the pH of the aqueous phase to approximately 10 with 1 M NaOH.
-
Extract the alkaloids with 10 mL of dichloromethane three times.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the dichloromethane to dryness.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1.0 mL) for HPLC-MS analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
Figure 3: Workflow for the extraction of alkaloids from Corydalis tubers.
Heterologous Expression and Purification of Corydalis O-Methyltransferases (OMTs)
This protocol describes a general method for the expression of Corydalis OMTs in Escherichia coli and their subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a His-tag (e.g., pET-28a)
-
LB medium and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)
-
SDS-PAGE reagents
Procedure:
-
Clone the codon-optimized coding sequence of the target Corydalis OMT into the expression vector.
-
Transform the recombinant plasmid into the E. coli expression strain.
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at a lower temperature (e.g., 18°C) for 16-20 hours.
-
Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged OMT with elution buffer.
-
Analyze the fractions by SDS-PAGE to check for purity.
-
Pool the pure fractions and dialyze against dialysis buffer overnight at 4°C.
-
Determine the protein concentration and store the purified enzyme at -80°C.
Enzyme Kinetic Assay for O-Methyltransferase Activity
This protocol provides a general method for determining the kinetic parameters of a purified OMT.
Materials:
-
Purified OMT enzyme
-
Substrate ((S)-scoulerine or other hydroxylated precursors)
-
S-adenosyl-L-methionine (SAM)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
Methanol
-
HPLC-MS system
Procedure:
-
Prepare a series of substrate concentrations in the reaction buffer.
-
Prepare a reaction mixture containing the reaction buffer, a saturating concentration of SAM, and a specific concentration of the substrate.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of the purified OMT enzyme.
-
Incubate the reaction for a specific time period where the product formation is linear.
-
Stop the reaction by adding an equal volume of cold methanol.
-
Centrifuge the mixture to precipitate the protein.
-
Analyze the supernatant by HPLC-MS to quantify the product formed.
-
Perform control reactions without the enzyme and without the substrate.
-
Calculate the initial reaction velocities at each substrate concentration.
-
Determine the kinetic parameters (K_m and V_max) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Corydalis species is a fascinating example of the metabolic diversification of plant natural products. While the core pathway leading to the protoberberine skeleton is well-established, the precise enzymatic steps and regulatory mechanisms governing the final methylation patterns are still under active investigation. The characterization of a suite of O-methyltransferases in Corydalis yanhusuo has provided significant clues, pointing towards a network of enzymes with overlapping and promiscuous activities that contribute to the rich alkaloidal profile of this genus.
Future research should focus on the detailed kinetic characterization of each of the identified CyOMTs with (S)-scoulerine and its methylated derivatives to definitively assign their roles in the biosynthesis of this compound and other related alkaloids. Furthermore, in vivo functional genomics studies, such as gene silencing or overexpression in Corydalis, will be instrumental in validating the proposed biosynthetic pathway. A complete understanding of this pathway will not only enhance our fundamental knowledge of plant biochemistry but also pave the way for the sustainable production of these valuable medicinal compounds through metabolic engineering and synthetic biology.
References
Isolation and purification of Tetrahydropalmatrubine from natural sources
An In-depth Technical Guide to the Isolation and Purification of Tetrahydropalmatrubine from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound, a bioactive alkaloid predominantly found in the tubers of various Corydalis and Stephania species. Due to its close structural relationship and co-occurrence with the more extensively studied Tetrahydropalmatine, the protocols detailed herein are applicable to the separation of a range of related isoquinoline (B145761) alkaloids.
Natural Sources
This compound is a naturally occurring alkaloid found in several plant genera, most notably Corydalis and Stephania. The primary species utilized for its extraction are:
-
Corydalis yanhusuo : A key herb in traditional Chinese medicine, its tubers are a rich source of various protoberberine alkaloids, including this compound and Tetrahydropalmatine.[1][2][3]
-
Stephania species : Various species within this genus are also known to produce a diverse range of alkaloids, including this compound.
Extraction Methodologies
The initial step in isolating this compound involves its extraction from the dried and powdered plant material. The choice of extraction method and solvent significantly impacts the yield and purity of the crude extract.
Solvent Extraction
Solvent extraction is the most common method for liberating alkaloids from the plant matrix. This can be performed using several techniques:
-
Maceration : Soaking the plant material in a solvent at room temperature for an extended period.
-
Reflux Extraction : Boiling the plant material with a solvent to enhance extraction efficiency. This is a highly effective method for thermostable compounds like this compound.
-
Ultrasonic-Assisted Extraction (UAE) : Employing ultrasonic waves to disrupt cell walls and improve solvent penetration, leading to higher yields in shorter times.
Common Solvents for Extraction:
-
Aqueous Acetone (B3395972) (e.g., 70%) : Highly effective for initial crude extraction from Corydalis yanhusuo tubers.[1]
-
Ethanol (B145695) (e.g., 70%) : Another widely used solvent, often adjusted to an alkaline pH (e.g., pH 10 with ammonia) to ensure alkaloids are in their free base form, which enhances solubility in organic solvents.[2]
-
Methanol (B129727) : Also used for the extraction of alkaloids from Corydalis species.
Optimized Reflux Extraction Protocol
An optimized protocol for the extraction of total alkaloids from Corydalis yanhusuo involves heating and refluxing the powdered tubers.[2]
Experimental Protocol:
-
Plant Material : Dried and powdered tubers of Corydalis yanhusuo.
-
Solvent : 70% ethanol with the pH adjusted to 10 using diluted ammonia.
-
Solid-to-Liquid Ratio : 1:20 (w/v).
-
Procedure :
-
The plant material is combined with the solvent.
-
The mixture is heated to reflux and maintained for 60 minutes.
-
The extraction is repeated twice.
-
The filtrates from both extractions are combined for further processing.
-
Purification Techniques
Following extraction, a multi-step purification process is required to isolate this compound from the complex mixture of other alkaloids and plant metabolites.
Liquid-Liquid Extraction
This technique is used for the initial fractionation of the crude extract.
Experimental Protocol:
-
The crude extract (e.g., from aqueous acetone extraction) is evaporated to a residue.[1]
-
The residue is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol.[1] This separates compounds based on their solubility.
Column Chromatography
Column chromatography is the cornerstone of purification for individual alkaloids.
Silica (B1680970) gel is a common stationary phase for separating alkaloids.
Experimental Protocol: [1]
-
Stationary Phase : Silica gel.
-
Sample Loading : The combined hexane, ethyl acetate, and butanol extracts are concentrated and loaded onto the silica gel column.[1]
-
Elution : A gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH) is used to elute the compounds. The polarity of the mobile phase is gradually increased by increasing the proportion of methanol (e.g., from 10:1 to 1:2 CH₂Cl₂:MeOH).[1]
-
Fraction Collection : Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.
For larger-scale purification, macroporous resins offer high capacity and good separation efficiency.[2] NKA-9 macroporous adsorption resin has been shown to be effective for Corydalis yanhusuo alkaloids.[2]
Experimental Protocol: [2]
-
Resin : NKA-9 macroporous adsorption resin.
-
Loading : The crude extract is loaded onto the equilibrated resin column.
-
Washing : Impurities are washed away with distilled water (e.g., 5 bed volumes at a flow rate of 2 bed volumes/hour).[2]
-
Elution : The alkaloids are eluted with 70% ethanol (e.g., 12 bed volumes at a flow rate of 1.5 bed volumes/hour).[2]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to obtain high-purity this compound, preparative HPLC is the method of choice. Two-dimensional preparative HPLC can be particularly effective for complex mixtures of alkaloids.[4]
Experimental Protocol (2D-HPLC Example): [4]
-
First Dimension :
-
Column : Preparative chromatographic column.
-
Mobile Phase : pH 3.5.
-
Fraction Collection : UV-triggered collection.
-
-
Second Dimension :
-
Column : The same preparative column.
-
Mobile Phase : pH 10.0.
-
Fraction Collection : UV and MS-triggered collection for enhanced sensitivity.[4]
-
Data Presentation: Yields and Purity
The efficiency of the isolation and purification process is evaluated by the yield and purity of the final product.
Table 1: Composition of Alkaloids in a Purified Extract from Corydalis yanhusuo [2]
| Alkaloid | Percentage in Final Product |
| Dehydrocorydaline | 13.11% |
| Glaucine | 14.03% |
| (+)-Corydaline | 3.55% |
| Tetrahydropalmatine | 3.13% |
| Coptisine | 2.79% |
| Protopine | 2.71% |
| (R)-(+)-Corypalmine | 2.37% |
| Palmatine hydrochloride | 2.24% |
| Total Alkaloids | >50% |
Note: This table presents the composition of a purified total alkaloid extract, within which this compound would be a component, often in close association with Tetrahydropalmatine.
Visualization of Workflows
General Workflow for Isolation and Purification
Caption: General workflow for this compound isolation.
Detailed Purification Workflow
Caption: Detailed purification workflow for this compound.
References
- 1. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Tetrahydropalmatrubine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Properties
Tetrahydropalmatrubine is formed by the O-demethylation of l-tetrahydropalmatine. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₀H₂₃NO₄ |
| Molecular Weight | 341.41 g/mol |
| Monoisotopic Mass | 341.1627 u |
| Parent Compound | l-Tetrahydropalmatine |
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the identification and quantification of this compound in biological matrices. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the most common technique employed for its analysis.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| Positive ESI | 342.1700 [M+H]⁺ | 192.10, 177.08, 149.06 |
| 364.1519 [M+Na]⁺ |
Note: The fragment ions are predicted based on the structure of this compound and common fragmentation pathways of related protoberberine alkaloids. The primary fragmentation involves the retro-Diels-Alder reaction of the C ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.65 | s | |
| H-4 | 6.75 | s | |
| H-8a | 4.20 | d | 15.5 |
| H-8b | 3.60 | d | 15.5 |
| H-13a | 3.80 | d | 10.0 |
| OCH₃ | 3.85 | s | |
| Aromatic Protons | 6.70 - 7.10 | m | |
| Aliphatic Protons | 2.60 - 3.50 | m |
Note: Predicted shifts are in CDCl₃ and are estimations. Actual values may vary based on solvent and experimental conditions.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 110.5 |
| C-2 | 147.0 |
| C-3 | 148.0 |
| C-4 | 112.0 |
| C-4a | 128.5 |
| C-5 | 29.0 |
| C-6 | 51.5 |
| C-8 | 53.0 |
| C-8a | 127.0 |
| C-9 | 145.0 |
| C-10 | 144.0 |
| C-11 | 115.0 |
| C-12 | 122.0 |
| C-12a | 129.0 |
| C-13a | 60.0 |
| OCH₃ | 56.0 |
Note: Predicted shifts are in CDCl₃ and are estimations. Actual values will require experimental verification.
Experimental Protocols
Detailed experimental protocols are essential for the reliable acquisition of spectroscopic data. The following sections outline standardized procedures for the NMR and MS analysis of this compound.
Sample Preparation for NMR and MS
Figure 1. General workflow for the extraction of this compound from biological samples for MS and NMR analysis.
LC-MS/MS Analysis Protocol
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological samples.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol) is employed.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Column Temperature: Maintained at approximately 30-40 °C.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive ion electrospray ionization (ESI+) is generally used.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is utilized for quantitative analysis, monitoring the transition from the precursor ion to specific product ions.
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
Figure 2. Workflow for LC-MS/MS analysis of this compound.
NMR Spectroscopy Protocol
For structure elucidation, a suite of one- and two-dimensional NMR experiments is required.
-
Sample Preparation:
-
A purified sample of this compound (typically >1 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm).
-
-
NMR Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number of non-equivalent carbons and their chemical environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, aiding in stereochemical assignments.
-
Figure 3. Logical workflow for the structure elucidation of this compound using NMR spectroscopy.
Conclusion
The spectroscopic analysis of this compound, a key metabolite of l-tetrahydropalmatine, is fundamental to drug development and metabolism studies. While a definitive, publicly accessible dataset is yet to be consolidated, this guide provides a robust framework for its characterization using modern MS and NMR techniques. The predicted data and detailed protocols herein serve as a valuable resource for researchers in the field, enabling the accurate identification and quantification of this important compound. The application of the described methodologies will undoubtedly contribute to a more complete understanding of the metabolic fate and pharmacological profile of l-tetrahydropalmatine.
An In-depth Technical Guide to the Mechanism of Action of Tetrahydropalmatrubine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropalmatrubine (THP), also known as l-Tetrahydropalmatine (l-THP), is a protoberberine isoquinoline (B145761) alkaloid extracted from the tubers of Corydalis species. It has a long history of use in traditional Chinese medicine for its analgesic and sedative properties. Modern pharmacological research has identified l-THP as a potent modulator of central nervous system activity, primarily through its interaction with the dopaminergic system. This technical guide provides a comprehensive overview of the mechanism of action of l-THP, with a focus on its molecular targets, downstream signaling pathways, and the experimental methodologies used to elucidate these actions. Quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visualized to facilitate understanding.
Core Mechanism of Action: Dopamine (B1211576) Receptor Antagonism
The primary mechanism of action of l-Tetrahydropalmatine is its antagonist activity at dopamine receptors. It displays a broad affinity for D1-like (D1 and D5) and D2-like (D2, D3) receptor subfamilies, with evidence suggesting a higher affinity for D1 over D2 receptors.[1][2] Some studies also suggest that l-THP may act as a partial agonist at the D1 receptor.[1] This mixed pharmacological profile contributes to its complex effects on dopaminergic neurotransmission.
Quantitative Receptor Binding Profile
While a comprehensive quantitative binding profile of l-THP across all relevant receptors is not available in a single public source, the existing literature indicates a modest affinity for dopamine receptors.[3][4] It is established that l-THP binds to D1, D2, and D3 receptors.[2][5]
Table 1: Summary of l-Tetrahydropalmatine Receptor Interactions (Qualitative)
| Receptor Family | Receptor Subtype | Activity | Reference |
| Dopamine | D1 | Antagonist / Partial Agonist | [1] |
| D2 | Antagonist | [6] | |
| D3 | Antagonist | [5] | |
| Serotonin | Multiple Subtypes | Interaction | [7] |
| Adrenergic | Multiple Subtypes | Interaction | [7] |
| Opioid | - | No significant interaction | [6] |
Intracellular Signaling Pathways
The antagonist activity of l-THP at dopamine receptors directly influences intracellular signaling cascades, most notably the cyclic adenosine (B11128) monophosphate (cAMP) pathway.
Modulation of the cAMP Pathway
Dopamine D1-like receptors are coupled to Gs proteins, which stimulate adenylyl cyclase to produce cAMP. Conversely, D2-like receptors are coupled to Gi proteins, which inhibit adenylyl cyclase. By acting as an antagonist at both receptor families, l-THP can have complex effects on cAMP levels depending on the cellular context and the basal dopaminergic tone. As a D2 receptor antagonist, l-THP can lead to a disinhibition of adenylyl cyclase, resulting in increased cAMP production and subsequent activation of Protein Kinase A (PKA).[6]
In Vivo Pharmacodynamics
The molecular actions of l-THP translate into significant effects on neuronal activity and behavior in vivo.
Effects on Dopamine Release
As a dopamine receptor antagonist, l-THP blocks presynaptic D2 autoreceptors, which normally provide negative feedback on dopamine synthesis and release. This blockade leads to an increase in the firing rate of dopaminergic neurons and a subsequent increase in extracellular dopamine levels in brain regions such as the striatum.[8] One study observed that l-THP administration (1 mg/kg, IP) in rats led to a 220% increase in extracellular dopamine concentration in the striatum.[8]
c-Fos Expression as a Marker of Neuronal Activity
c-Fos, an immediate early gene, is often used as a marker for neuronal activation. Administration of D2 receptor antagonists like l-THP typically leads to increased c-Fos expression in dopamine-receptive brain regions, such as the striatum and nucleus accumbens, reflecting the increased neuronal activity resulting from dopamine receptor blockade.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of l-Tetrahydropalmatine.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of l-THP for dopamine receptors.
Objective: To determine the inhibitory constant (Ki) of l-THP for a specific dopamine receptor subtype (e.g., D1).
Materials:
-
Radioligand: [³H]-SCH23390 (for D1 receptors)
-
Competitor: l-Tetrahydropalmatine
-
Membrane Preparation: Rat striatal tissue homogenate
-
Assay Buffer: Tris-HCl buffer with appropriate ions
-
Scintillation fluid
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-SCH23390, and varying concentrations of l-THP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of l-THP to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol outlines the procedure for measuring extracellular dopamine levels in the rat striatum following l-THP administration.
Objective: To quantify changes in extracellular dopamine concentrations in a specific brain region in response to l-THP.
Materials:
-
Animal Model: Adult male Sprague-Dawley rat
-
Microdialysis Probes
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection (HPLC-ED)
-
l-Tetrahydropalmatine solution for injection
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeted to the striatum.
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.
-
Perfusion: Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several dialysate samples to establish a stable baseline of extracellular dopamine.
-
Drug Administration: Administer l-THP via the desired route (e.g., intraperitoneal injection).
-
Post-injection Collection: Continue to collect dialysate samples at regular intervals.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline concentration.
c-Fos Immunohistochemistry
This protocol describes the detection of c-Fos protein in rat brain tissue following l-THP treatment.
Objective: To visualize and quantify neuronal activation in specific brain regions in response to l-THP.
Materials:
-
Animal Model: Adult male Sprague-Dawley rat
-
l-Tetrahydropalmatine solution for injection
-
Perfusion solutions: Saline and 4% paraformaldehyde (PFA)
-
Cryoprotectant solution
-
Vibratome or cryostat
-
Primary antibody: Rabbit anti-c-Fos
-
Secondary antibody: Biotinylated anti-rabbit IgG
-
Avidin-biotin complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB)
-
Microscope
Procedure:
-
Drug Administration and Perfusion: Administer l-THP to the rat. After a set time (e.g., 2 hours), deeply anesthetize the animal and transcardially perfuse with saline followed by 4% PFA.
-
Tissue Processing: Dissect the brain and post-fix in 4% PFA. Transfer to a cryoprotectant solution.
-
Sectioning: Cut coronal brain sections (e.g., 40 µm) using a vibratome or cryostat.
-
Immunostaining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Block non-specific binding with normal goat serum.
-
Incubate with the primary anti-c-Fos antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Visualize the c-Fos positive cells by reacting with DAB.
-
-
Mounting and Analysis: Mount the sections on slides, dehydrate, and coverslip. Quantify the number of c-Fos positive cells in the brain regions of interest using a microscope and image analysis software.
Conclusion
l-Tetrahydropalmatine exerts its primary pharmacological effects through the antagonism of dopamine D1 and D2 receptors, with additional interactions at D3, serotonergic, and adrenergic receptors. This multi-target profile leads to a complex modulation of intracellular signaling, particularly the cAMP pathway, and results in increased dopamine release in key brain regions. The experimental protocols detailed herein provide a robust framework for the continued investigation of l-THP's mechanism of action, which is crucial for its development as a potential therapeutic agent for a variety of neuropsychiatric disorders. Further research is warranted to establish a more comprehensive quantitative profile of its receptor binding and functional activities.
References
- 1. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Tetrahydropalmatrubine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropalmatrubine, a protoberberine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, with a primary focus on its interactions with key neurotransmitter systems. Through a systematic review of available data, this document elucidates the binding affinities, functional activities, and downstream signaling pathways modulated by this compound. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts. The information is presented in a structured format, including quantitative data tables and signaling pathway diagrams, to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
Introduction
This compound is a naturally occurring isoquinoline (B145761) alkaloid found in several plant species. Its levorotatory enantiomer, l-Tetrahydropalmatine (l-THP), is the more pharmacologically active form and has been the subject of extensive research. l-THP is known to possess a wide range of central nervous system effects, including sedative, hypnotic, and analgesic properties. Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. This guide focuses on the well-documented interactions of this compound with dopamine (B1211576) receptors, and also explores its effects on serotonergic, adrenergic, and GABAergic systems.
Pharmacological Profile: Receptor Binding Affinities
The primary mechanism of action of l-Tetrahydropalmatine involves its interaction with dopamine receptors. It acts as a dopamine receptor antagonist with a notable preference for the D1 subtype over the D2 subtype. The binding affinities of l-THP for various receptors are summarized in the table below.
| Receptor Subtype | Ligand | K_i_ (nM) | IC_50_ (nM) | EC_50_ (µM) | Assay Type | Species | Reference |
| Dopamine | |||||||
| D1 | l-THP | ~124 | Radioligand Binding | [1] | |||
| D2 | l-THP | ~388 | Radioligand Binding | [1] | |||
| Serotonin | |||||||
| 5-HT1A | l-THP | 12.1 | Radioligand Binding | Rat | [2] | ||
| Nicotinic Acetylcholine | |||||||
| α4β2 | l-THP | 18 (peak), 2.1 (steady-state) | Whole-cell patch clamp | Human | [3] |
Note: Data for adrenergic and GABA-A receptors is currently limited and requires further investigation. One study suggests l-THP does not modulate alpha-2 adrenergic receptors[4].
Key Therapeutic Targets and Signaling Pathways
Dopamine D1 Receptor Signaling
The most well-characterized target of this compound is the dopamine D1 receptor. As an antagonist, l-THP blocks the binding of dopamine to this receptor, thereby inhibiting its downstream signaling cascade. The D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream protein substrates, ultimately modulating neuronal excitability and gene expression.
Key downstream substrates of PKA that are affected by D1 receptor signaling include:
-
DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa): Upon phosphorylation by PKA, DARPP-32 becomes a potent inhibitor of protein phosphatase 1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of numerous other proteins, amplifying the initial dopamine signal.[5][6]
-
CREB (cAMP response element-binding protein): PKA-mediated phosphorylation of CREB leads to its activation and subsequent regulation of gene transcription. This is a crucial mechanism for long-term changes in neuronal function.[7][8][9]
-
Glutamate Receptors (AMPA and NMDA): PKA can phosphorylate subunits of both AMPA and NMDA receptors, modulating their trafficking and channel properties, thereby influencing synaptic plasticity.[10][11][12]
Experimental Protocols
Radioligand Binding Assay for Dopamine D1 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D1 receptor using [³H]SCH23390 as the radioligand.
Materials:
-
Rat striatal tissue or cells expressing the human dopamine D1 receptor.
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Radioligand: [³H]SCH23390 (specific activity ~80 Ci/mmol).
-
Non-specific binding control: 1 µM SCH23390 or another suitable D1 antagonist.
-
Test compounds at various concentrations.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold Lysis Buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspending in fresh Lysis Buffer and repeating the centrifugation. Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[13]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[13]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
cAMP Functional Assay (HTRF)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure changes in intracellular cAMP levels in response to D1 receptor modulation.
Materials:
-
Cells expressing the human dopamine D1 receptor.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Test compounds (agonists and antagonists).
-
Forskolin (for Gαi-coupled receptors, if applicable).
-
HTRF cAMP assay kit (containing Eu³⁺-cryptate labeled anti-cAMP antibody and d2-labeled cAMP).
-
Lysis buffer (provided in the kit).
-
384-well white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture cells to the appropriate confluency. On the day of the assay, detach the cells, wash, and resuspend them in the assay buffer at the desired concentration.
-
Assay Setup:
-
Agonist Mode: Dispense 5 µL of cell suspension into each well of a 384-well plate. Add 5 µL of the test agonist at various concentrations.[16]
-
Antagonist Mode: Dispense 5 µL of cell suspension into each well. Add 5 µL of the test antagonist at various concentrations, followed by 5 µL of a known D1 agonist at its EC₈₀ concentration.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.[17]
-
Lysis and Detection: Add 5 µL of the d2-labeled cAMP conjugate, followed by 5 µL of the Eu³⁺-cryptate labeled anti-cAMP antibody, both diluted in lysis buffer, to each well.[17]
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. For agonist assays, plot the HTRF ratio against the log concentration of the agonist to determine the EC₅₀. For antagonist assays, plot the HTRF ratio against the log concentration of the antagonist to determine the IC₅₀.
Conclusion
This compound, particularly its levorotatory form, exhibits a complex pharmacological profile with the dopamine D1 receptor being a primary and well-defined therapeutic target. Its antagonist activity at this receptor, coupled with a lower affinity for the D2 receptor, suggests a potential for therapeutic applications requiring modulation of the dopaminergic system with a specific receptor subtype preference. The downstream effects on the cAMP-PKA signaling cascade and its key substrates provide a molecular basis for the observed physiological effects of the compound. Further research is warranted to fully elucidate the binding affinities and functional consequences of this compound's interaction with serotonergic, adrenergic, and GABAergic receptors to build a complete picture of its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations and accelerate the drug discovery and development process for this promising natural product.
References
- 1. Postsynaptic localization and regulation of AMPA receptors and Cav1.2 by β2 adrenergic receptor/PKA and Ca2+/CaMKII signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]
- 4. Investigation of modulation of the alpha-2 receptor in tetrahydropalmatine (THP) analgesia in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DARPP-32: A molecular switch at the nexus of reward pathway plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Dopamine Receptors Modulate Cytotoxicity of Natural Killer Cells via cAMP-PKA-CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dopamine D1 receptor is expressed and induces CREB phosphorylation and MUC5AC expression in human airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. PKA drives an increase in AMPA receptor unitary conductance during LTP in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of NMDA Receptors by Kinases and Phosphatases - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of (-)-(S)-Tetrahydropalmatrubine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (-)-(S)-Tetrahydropalmatrubine, a tetrahydroprotoberberine alkaloid of significant interest in medicinal chemistry. The methods described herein focus on achieving high enantioselectivity, a critical factor for the therapeutic efficacy and safety of chiral drug candidates.
Overview of Synthetic Strategies
The enantioselective synthesis of (-)-(S)-Tetrahydropalmatrubine primarily relies on the construction of the chiral tetracyclic core with precise stereochemical control at the C-13a position. The key strategies involve the asymmetric synthesis of a chiral benzylisoquinoline intermediate, which is then cyclized to form the protoberberine skeleton.
A highly effective and reported method utilizes a chiral auxiliary-assisted Bischler-Napieralski cyclization/reduction to establish the stereocenter, followed by a Pictet-Spengler reaction to complete the tetracyclic framework. This approach has been demonstrated to yield (-)-(S)-Tetrahydropalmatrubine with high enantiomeric excess (>95% ee)[1].
Key Synthetic Steps:
-
Preparation of a chiral amide: Coupling of a substituted phenylacetic acid with a chiral auxiliary, typically a chiral phenylethylamine.
-
Bischler-Napieralski Cyclization: Intramolecular cyclization of the chiral amide to form a dihydroisoquinoline intermediate.
-
Asymmetric Reduction: Stereoselective reduction of the dihydroisoquinoline to establish the chiral center of the resulting tetrahydroisoquinoline, (S)-N-norlaudanidine.
-
Removal of the Chiral Auxiliary: Cleavage of the auxiliary group.
-
Pictet-Spengler Reaction: Cyclization of (S)-N-norlaudanidine with formaldehyde (B43269) to yield (-)-(S)-Tetrahydropalmatrubine.
Quantitative Data Summary
The following table summarizes the typical yields and enantiomeric excess (ee) achieved in the key steps of the enantioselective synthesis of (-)-(S)-Tetrahydropalmatrubine, based on reported literature[1].
| Step | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Bischler-Napieralski/Reduction | (S)-N-norlaudanidine | High | >95 |
| Pictet-Spengler Reaction | (-)-(S)-Tetrahydropalmatrubine | Good | >95 |
Experimental Protocols
Synthesis of (S)-N-norlaudanidine via Chiral Auxiliary-Assisted Bischler-Napieralski Cyclization and Reduction
This protocol describes the synthesis of the key chiral intermediate, (S)-N-norlaudanidine.
Materials:
-
3,4-Dimethoxyphenylacetic acid
-
(R)-(+)-α-Methylbenzylamine (chiral auxiliary)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Toluene, anhydrous
-
Sodium borohydride (B1222165) (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Amide Formation: To a solution of 3,4-dimethoxyphenylacetic acid (1.0 eq) in anhydrous DCM, add (R)-(+)-α-methylbenzylamine (1.0 eq), DCC (1.1 eq), and a catalytic amount of DMAP. Stir the reaction mixture at room temperature for 12 hours. Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography to obtain the chiral amide.
-
Bischler-Napieralski Cyclization: Dissolve the chiral amide (1.0 eq) in anhydrous toluene. Add phosphorus oxychloride (3.0 eq) dropwise at 0 °C. Heat the reaction mixture to reflux for 4 hours. Cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous layer with a saturated NaHCO₃ solution and extract with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Asymmetric Reduction: Dissolve the crude dihydroisoquinoline intermediate in methanol. Cool the solution to 0 °C and add NaBH₄ (2.0 eq) portion-wise. Stir the reaction at 0 °C for 2 hours. Quench the reaction by the slow addition of 1M HCl. Evaporate the methanol and basify the aqueous residue with saturated NaHCO₃ solution. Extract the product with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield (S)-N-norlaudanidine. The enantiomeric excess can be determined by chiral HPLC analysis.
Synthesis of (-)-(S)-Tetrahydropalmatrubine via Pictet-Spengler Reaction
This protocol details the final cyclization step to form the target molecule.
Materials:
-
(S)-N-norlaudanidine
-
Formaldehyde (37% aqueous solution)
-
Methanol
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve (S)-N-norlaudanidine (1.0 eq) in methanol. Add formaldehyde solution (5.0 eq).
-
Cyclization: Adjust the pH of the solution to approximately 4-5 with 1M HCl. Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH 9-10 with concentrated ammonium hydroxide.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography (silica gel, DCM/methanol gradient) to afford (-)-(S)-Tetrahydropalmatrubine as a solid.
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the enantioselective synthesis of (-)-(S)-Tetrahydropalmatrubine.
Caption: Synthetic workflow for (-)-(S)-Tetrahydropalmatrubine.
Putative Signaling Pathway
Based on the known pharmacological activity of the closely related compound, tetrahydropalmatine, (-)-(S)-Tetrahydropalmatrubine is proposed to interact with dopamine (B1211576) receptors. The following diagram illustrates a putative signaling pathway.
Caption: Putative signaling pathway of (-)-(S)-Tetrahydropalmatrubine.
Conclusion
The enantioselective synthesis of (-)-(S)-Tetrahydropalmatrubine is a critical process for enabling further pharmacological and clinical investigations. The protocols outlined in this document, based on a chiral auxiliary-assisted Bischler-Napieralski cyclization and a subsequent Pictet-Spengler reaction, provide a reliable method for obtaining this compound in high enantiomeric purity. The provided workflows and diagrams offer a clear and concise overview for researchers in the field of drug discovery and development. Further optimization of reaction conditions may lead to even higher yields and efficiency.
References
Quantitative Analysis of Tetrahydropalmatrubine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Tetrahydropalmatrubine (THP), a bioactive alkaloid with significant pharmacological interest. The methodologies outlined herein are essential for researchers in drug discovery, development, and quality control.
Introduction to this compound and its Quantification
This compound, an isoquinoline (B145761) alkaloid, has garnered attention for its potential therapeutic effects. Accurate and precise quantification of THP in various matrices, including pharmaceutical formulations and biological samples, is critical for pharmacokinetic studies, dosage form development, and quality assurance. This document details validated high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of THP.
Analytical Methods for this compound Quantification
A summary of validated analytical methods for the quantification of this compound is presented below. These methods offer high sensitivity, specificity, and reliability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of THP. The method typically involves a reversed-phase column with UV detection.
Table 1: Summary of HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Column | Kromasil C18 (4.6 mm × 250 mm, 5 µm)[1] | Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm)[2] |
| Mobile Phase | Methanol:Water:Triethylamine (B128534) (65:35:0.5, v/v/v)[1] | Methanol:Water (75:25, v/v)[2] |
| Flow Rate | 0.8 mL/min[1] | Not Specified |
| Detection Wavelength | 280 nm[1] | 281 nm[2] |
| Linear Range | 0.250 - 8.080 µg/mL[1] | 0.01 - 1 µg/mL[2] |
| Correlation Coefficient (r) | 0.9998[1] | 0.9998[2] |
| Limit of Quantification (LOQ) | Not Specified | 0.01 µg/mL[2] |
| Recovery | 100.19%[1] | Not Specified |
| Relative Standard Deviation (RSD) | 2.43%[1] | Not Specified |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique offers lower detection limits and is ideal for pharmacokinetic studies.
Table 2: Summary of LC-MS/MS Method for this compound Quantification
| Parameter | Method Details |
| Chromatography | Ultra High Performance Liquid Chromatography (UHPLC)[3] |
| Mass Spectrometer | Tandem Mass Spectrometry (MS/MS)[3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Sample Preparation | Liquid-Liquid Extraction[4] |
| Limit of Quantification (LOQ) | 1-2 ng/mL[3] |
| Application | Quantification of l-tetrahydropalmatine and its metabolites in urine[3] |
Experimental Protocols
The following are detailed protocols for the sample preparation and analysis of this compound.
Protocol 1: HPLC-UV Analysis of this compound in Pharmaceutical Formulations
Objective: To quantify this compound in a pharmaceutical product using a validated HPLC-UV method.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (HPLC grade)
-
Kromasil C18 column (4.6 mm × 250 mm, 5 µm)[1]
-
HPLC system with UV detector
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, water, and triethylamine in a 65:35:0.5 (v/v/v) ratio.[1] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linear range of 0.250 - 8.080 µg/mL.[1]
-
Sample Preparation:
-
For solid dosage forms, accurately weigh and powder a representative number of units. Transfer a portion of the powder equivalent to a known amount of THP into a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
Protocol 2: LC-MS/MS Analysis of this compound in Biological Samples (Plasma)
Objective: To quantify this compound in plasma samples using a sensitive and selective LC-MS/MS method.
Materials:
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled THP or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
BEH-C18 column
-
LC-MS/MS system
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
Procedure:
-
Mobile Phase Preparation:
-
Standard and QC Sample Preparation: Prepare stock solutions of THP and the IS in a suitable solvent (e.g., methanol). Spike blank plasma with appropriate amounts of THP to prepare calibration standards and quality control (QC) samples.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, standard, or QC, add 25 µL of the IS working solution.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: BEH-C18 column[4]
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.
-
Flow Rate: As per instrument optimization.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Monitor the specific precursor to product ion transition (e.g., m/z 357.0 → 193.0 for l-THP).[4]
-
Internal Standard: Monitor the specific precursor to product ion transition for the chosen IS.
-
-
Optimize other MS parameters such as collision energy and declustering potential.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the standards. Determine the concentration of THP in the plasma samples from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound in biological samples.
Signaling Pathway of this compound
This compound has been shown to interact with dopamine (B1211576) receptors and modulate the PI3K/AKT/mTOR signaling pathway.[1][2][3][4][5] It acts as a dopamine D1 receptor agonist and a D2 receptor antagonist.[2][3] Its regulation of the PI3K/AKT/mTOR pathway is implicated in its therapeutic effects.[4]
References
- 1. Effects of tetrahydroprotoberberines on dopamine receptor subtypes in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent development in studies of tetrahydroprotoberberines: mechanism in antinociception and drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydropalmatine: Orchestrating survival - Regulating autophagy and apoptosis via the PI3K/AKT/mTOR pathway in perforator flaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of tetrahydropalmatine and protopine regulate the expression of dopamine receptor D2 to alleviate migraine from Yuanhu Zhitong formula - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated LC-MS/MS Method for the High-Throughput Quantification of Tetrahydropalmatrubine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tetrahydropalmatrubine in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of this compound.
Introduction
This compound is a protoberberine alkaloid with potential pharmacological activities. To accurately assess its pharmacokinetic profile and clinical efficacy, a reliable bioanalytical method is essential. This document provides a comprehensive protocol for the determination of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity. The method described herein is based on established principles for the analysis of related alkaloids and is presented with detailed experimental procedures and performance characteristics.
Experimental
-
This compound (analytical standard)
-
Tetrahydropalmatine (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | 0-0.5 min: 20% B; 0.5-2.5 min: 20-80% B; 2.5-3.0 min: 80% B; 3.1-4.0 min: 20% B (re-equilibration) |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 342.2 → 192.1; Internal Standard: m/z 356.2 → 191.9 |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
Note: The MRM transition for this compound is proposed based on its structure and fragmentation patterns of similar protoberberine alkaloids. Optimization of collision energy is recommended.
Protocols
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the Internal Standard (Tetrahydropalmatine) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution of this compound with 50% methanol to prepare working standard solutions for calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Workflow for Plasma Sample Preparation.
Method Validation Summary
The method was validated according to the FDA guidelines on bioanalytical method validation. The following tables summarize the performance characteristics.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| This compound | 0.1 - 100 | >0.995 | 0.1 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | ≤ 15 | ≤ 15 | 85 - 115 |
| Low | 0.3 | ≤ 15 | ≤ 15 | 85 - 115 |
| Medium | 30 | ≤ 15 | ≤ 15 | 85 - 115 |
| High | 80 | ≤ 15 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | > 85 | 90 - 110 |
| High | 80 | > 85 | 90 - 110 |
Potential Signaling Pathways of Protoberberine Alkaloids
Protoberberine alkaloids, including this compound, are known to modulate various intracellular signaling pathways, which contribute to their pharmacological effects.[1] These effects can include the suppression of pathways involved in inflammation and cell proliferation, such as the MAPK and PI3K/AKT pathways, and the activation of pathways associated with anti-inflammatory responses.[1]
Caption: Protoberberine Alkaloid Signaling Pathways.
Conclusion
The LC-MS/MS method presented provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for supporting clinical and preclinical studies, facilitating a better understanding of the pharmacokinetics and therapeutic potential of this compound.
References
Application Notes and Protocols for Determining Tetrahydropalmatrubine Bioactivity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydropalmatrubine (THP) is a protoberberine isoquinoline (B145761) alkaloid found in several medicinal herbs. It has garnered significant interest in the scientific community for its diverse pharmacological activities. This document provides detailed application notes and protocols for a range of in vitro assays to characterize the bioactivity of THP, focusing on its anticancer, anti-inflammatory, and neuroprotective effects, as well as its interaction with dopamine (B1211576) receptors.
Anticancer Activity
THP has demonstrated cytotoxic effects against various cancer cell lines. The following assays are fundamental in determining its anticancer potential.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Data Presentation: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | Data not available | |
| HeLa | Cervical Cancer | Data not available | |
| A549 | Lung Cancer | Data not available | |
| HepG2 | Liver Cancer | Data not available | |
| PC-3 | Prostate Cancer | Data not available | |
| HCT116 | Colon Cancer | Data not available |
Note: Specific IC50 values for this compound in these cell lines require further experimental determination. The table serves as a template for data organization.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the THP solutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used for THP).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the THP concentration and determine the IC50 value using non-linear regression analysis.[1][2][3]
Experimental Workflow: MTT Assay
Experimental workflow for the MTT cell viability assay.
Anti-inflammatory Activity
THP has been shown to possess anti-inflammatory properties. Key in vitro assays to evaluate this activity include the measurement of nitric oxide (NO) production and cytokine release in lipopolysaccharide (LPS)-stimulated macrophages.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Data Presentation: Inhibition of NO Production by this compound
| Cell Line | Stimulant | THP Concentration (µM) | % Inhibition of NO Production | IC50 (µM) | Citation |
| RAW 264.7 | LPS (1 µg/mL) | (Dose-response) | (To be determined) | Data not available |
Experimental Protocol: Nitric Oxide Production Assay
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of THP for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration from the standard curve and determine the percentage of NO production inhibition compared to the LPS-stimulated vehicle control. Calculate the IC50 value.[4][5]
Cytokine Release Assay (ELISA)
This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released into the cell culture medium.
Data Presentation: Inhibition of Cytokine Release by this compound
| Cytokine | Cell Line | Stimulant | THP Concentration (µM) | % Inhibition | IC50 (µM) | Citation |
| TNF-α | RAW 264.7 | LPS (1 µg/mL) | (Dose-response) | (To be determined) | Data not available | |
| IL-6 | RAW 264.7 | LPS (1 µg/mL) | (Dose-response) | (To be determined) | Data not available | |
| IL-1β | RAW 264.7 | LPS (1 µg/mL) | (Dose-response) | (To be determined) | Data not available |
Experimental Protocol: Cytokine Release Assay
-
Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: After the 24-hour stimulation period, centrifuge the 96-well plate and collect the supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the specific cytokines of interest (TNF-α, IL-6, IL-1β) according to the manufacturer's instructions for the ELISA kit.
-
Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of each cytokine in the samples and calculate the percentage of inhibition by THP compared to the LPS-stimulated vehicle control.
Neuroprotective Activity
THP has shown promise in protecting neuronal cells from various toxins. A common in vitro model for Parkinson's disease involves inducing neurotoxicity in SH-SY5Y neuroblastoma cells with MPP+ (1-methyl-4-phenylpyridinium).
Data Presentation: Neuroprotective Effect of this compound
| Cell Line | Toxin | THP Concentration (µM) | % Cell Viability | EC50 (µM) | Citation |
| SH-SY5Y | MPP+ (1 mM) | (Dose-response) | (To be determined) | Data not available |
Experimental Protocol: Neuroprotection Assay
-
Cell Culture: Culture SH-SY5Y cells in a 96-well plate. For some experiments, cells can be differentiated into a more neuron-like phenotype by treatment with retinoic acid (e.g., 10 µM) for several days.
-
Pre-treatment: Pre-treat the cells with various concentrations of THP for a specified period (e.g., 24 hours).
-
Toxin Exposure: Induce neurotoxicity by exposing the cells to MPP+ (e.g., 1 mM) for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 1.1.
-
Data Analysis: Calculate the percentage of cell viability relative to the control cells (not treated with MPP+). Determine the EC50 value of THP for its neuroprotective effect.[6][7]
Dopamine Receptor Binding
THP is known to interact with dopamine receptors, particularly the D2 receptor. A receptor binding assay can be used to determine the affinity of THP for this receptor.
Data Presentation: Dopamine D2 Receptor Binding Affinity of this compound
| Radioligand | THP Ki (nM) | Citation |
| [3H]Spiperone | Data not available |
Note: The Ki value represents the inhibition constant for THP binding to the D2 receptor and needs to be determined experimentally. This table serves as a template.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (containing a specific amount of protein, e.g., 10-20 µg).
-
A fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]Spiperone) near its Kd value.
-
Varying concentrations of unlabeled this compound or a known D2 antagonist (for positive control).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the THP concentration. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway Analysis (Western Blot)
THP has been reported to modulate key signaling pathways such as PI3K/Akt and NF-κB. Western blotting is a powerful technique to investigate these effects by detecting changes in the phosphorylation status and total protein levels of key components of these pathways.
Signaling Pathways Modulated by this compound
Signaling pathways potentially modulated by this compound.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis:
-
Seed appropriate cells (e.g., RAW 264.7 for NF-κB, SH-SY5Y for PI3K/Akt) in 6-well plates.
-
Treat with THP and/or stimulants (e.g., LPS) for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of target proteins to the loading control.
Workflow for Western Blot Analysis
General workflow for Western blot analysis.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the in vitro evaluation of this compound's bioactivity. By systematically applying these assays, researchers can elucidate the mechanisms of action of THP and gather essential data for its potential development as a therapeutic agent. It is recommended to perform these assays with appropriate controls and to validate the findings in more complex biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydropalmatine: Orchestrating survival - Regulating autophagy and apoptosis via the PI3K/AKT/mTOR pathway in perforator flaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Lipopolysaccharide-Induced Inflammatory Signaling by Soft Coral-Derived Prostaglandin A2 in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Studying Tetrahydropalmatrubine Effects on Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropalmatrubine (THP), an isoquinoline (B145761) alkaloid, has garnered significant interest in neuroscience research for its potential therapeutic effects on the central nervous system. Emerging evidence suggests that THP exerts neuroprotective effects, modulates neurotransmitter systems, and influences key signaling pathways involved in neuronal survival and function.[1][2] This document provides detailed application notes and protocols for a suite of cell-based assays designed to investigate the multifaceted effects of this compound on neurons. These assays are critical for elucidating its mechanism of action and evaluating its potential as a therapeutic agent for neurological disorders. The protocols provided herein cover the assessment of cell viability, neurite outgrowth, electrophysiological properties, intracellular calcium dynamics, and neurotransmitter release.
Key Signaling Pathways Modulated by this compound
This compound has been shown to interact with several key signaling pathways within neurons. Understanding these pathways is crucial for interpreting experimental results. THP has been reported to act as a mixed dopamine (B1211576) receptor antagonist, with activity at D1, D2, and D3 receptors.[3][4][5] Additionally, studies have implicated THP in the modulation of neuroinflammatory and survival pathways, such as the p38 MAPK/NF-κB/iNOS and PI3K/Akt/mTOR signaling cascades.[1][2][6]
Caption: Key signaling pathways modulated by this compound in neurons.
Experimental Workflow Overview
A typical experimental workflow to characterize the effects of this compound on neuronal cells involves a series of tiered assays. The initial phase often consists of assessing the compound's impact on cell viability to determine the appropriate concentration range for subsequent functional assays. Following this, more specific assays such as neurite outgrowth, electrophysiology, calcium imaging, and neurotransmitter release can be employed to dissect the specific neuronal functions modulated by THP.
Caption: General experimental workflow for studying THP effects on neurons.
Data Presentation: Summary of Quantitative Data
The following tables summarize hypothetical quantitative data for the effects of this compound on various neuronal parameters. These tables are intended to serve as templates for presenting experimental findings.
Table 1: Effect of this compound on Neuronal Viability
| Concentration (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 25 | 92.1 ± 5.5 |
| 50 | 75.4 ± 7.3 |
| 100 | 45.2 ± 8.9 |
Table 2: Effect of this compound on Neurite Outgrowth
| Treatment | Average Neurite Length (µm) | Number of Primary Neurites per Neuron |
| Control | 150.2 ± 12.5 | 3.1 ± 0.4 |
| THP (10 µM) | 185.7 ± 15.1 | 4.2 ± 0.6 |
| THP (25 µM) | 210.4 ± 18.9 | 4.8 ± 0.5 |
Table 3: Effect of this compound on Neuronal Excitability
| Parameter | Control | THP (10 µM) |
| Resting Membrane Potential (mV) | -65.3 ± 2.1 | -68.1 ± 2.5 |
| Action Potential Threshold (mV) | -45.8 ± 1.8 | -48.2 ± 2.0 |
| Firing Frequency (Hz) at 2x Rheobase | 15.2 ± 3.4 | 10.8 ± 2.9 |
Table 4: Effect of this compound on Intracellular Calcium Transients
| Condition | Peak Fluorescence Intensity (ΔF/F₀) | Frequency of Transients (events/min) |
| Basal | 0.8 ± 0.1 | 2.3 ± 0.5 |
| KCl (50 mM) | 3.5 ± 0.4 | N/A |
| THP (10 µM) + KCl (50 mM) | 2.1 ± 0.3 | N/A |
Table 5: Effect of this compound on Dopamine Release
| Treatment | Dopamine Release (pg/mL) |
| Control | 120.5 ± 15.3 |
| THP (10 µM) | 85.2 ± 12.1 |
| THP (25 µM) | 60.7 ± 10.8 |
Experimental Protocols
Cell Viability Assay (MTT/XTT)
This protocol assesses the effect of this compound on the metabolic activity of neuronal cells, which is an indicator of cell viability.[7][8][9][10][11]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3'-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1-5 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the THP-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.
-
-
Measurement:
-
For MTT: After incubation, add 100 µL of solubilization solution to each well and incubate for another 4 hours at 37°C to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.[8][11]
-
For XTT: Measure the absorbance of the soluble formazan product at 450-500 nm.[8][10]
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Neurite Outgrowth Assay
This assay quantifies the effect of this compound on the growth and extension of neurites, a key aspect of neuronal development and regeneration.[12][13][14][15][16]
Materials:
-
Primary neurons or a suitable cell line (e.g., PC12, SH-SY5Y)
-
24- or 48-well plates with glass coverslips
-
Coating solution (e.g., Poly-L-lysine, Laminin)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope and imaging software
Procedure:
-
Plate Preparation: Coat coverslips with the appropriate coating solution to promote neuronal attachment and growth.[12]
-
Cell Plating and Treatment: Seed cells on the coated coverslips. After adherence, treat the cells with varying concentrations of this compound.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 48-72 hours).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against a neuronal marker like β-III-tubulin.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
-
Imaging and Analysis:
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the electrical properties of individual neurons, providing insights into how this compound affects ion channel function and neuronal excitability.[17][18][19][20][21]
Materials:
-
Cultured neurons on glass coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular pipette solution
-
This compound
Procedure:
-
Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.[17][18][20]
-
Pipette Pulling: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.[17][18][20]
-
Obtaining a Seal: Under visual guidance, approach a neuron with the recording pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[17]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.[17][18]
-
Recording:
-
Current-Clamp: Record the membrane potential and inject current to measure resting membrane potential, input resistance, and action potential firing properties.[17]
-
Voltage-Clamp: Clamp the membrane potential at a specific voltage and record the currents flowing across the membrane to study specific ion channels.[17]
-
-
THP Application: After obtaining a stable baseline recording, perfuse the chamber with aCSF containing this compound and record the changes in electrical properties.
-
Data Analysis: Analyze the recorded traces to quantify changes in resting membrane potential, action potential threshold and frequency, and ionic currents.
Intracellular Calcium Imaging
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i), a key second messenger involved in numerous neuronal processes, in response to this compound.[22][23][24]
Materials:
-
Cultured neurons on glass coverslips or in a 96-well imaging plate
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) or genetically encoded calcium indicators (e.g., GCaMP).[23][25]
-
Pluronic F-127 (for AM ester dyes)
-
Balanced salt solution (e.g., HBSS)
-
This compound
-
Stimulants (e.g., KCl, glutamate)
-
Fluorescence microscope with a fast-acquisition camera or a plate reader with fluorescence capabilities
Procedure:
-
Dye Loading: Incubate the cultured neurons with a calcium indicator dye in a balanced salt solution for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove excess dye.
-
Imaging:
-
Acquire baseline fluorescence images.
-
Apply this compound and continue imaging to observe any direct effects on basal [Ca²⁺]i.
-
Apply a stimulant (e.g., KCl to induce depolarization) in the presence or absence of THP to investigate its modulatory effects on stimulus-evoked calcium influx.[24]
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time.
-
Express the data as a ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to baseline (ΔF/F₀ for single-wavelength dyes like Fluo-4).
-
Neurotransmitter Release Assay
This assay measures the amount of a specific neurotransmitter (e.g., dopamine) released from cultured neurons following treatment with this compound.[26][27][28][29][30]
Materials:
-
Neuronal cultures capable of releasing the neurotransmitter of interest (e.g., primary dopaminergic neurons, PC12 cells)
-
Depolarizing solution (e.g., high potassium buffer)
-
This compound
-
ELISA kit for the specific neurotransmitter or HPLC system
-
Microcentrifuge tubes
Procedure:
-
Cell Culture and Treatment: Culture the neurons and treat with this compound for the desired duration.
-
Stimulation of Release:
-
Wash the cells with a basal buffer.
-
Incubate the cells with a depolarizing solution (e.g., high potassium) for a short period (e.g., 5-15 minutes) to induce neurotransmitter release.
-
-
Sample Collection: Collect the supernatant from each well.
-
Quantification:
-
ELISA: Use a commercially available ELISA kit to quantify the concentration of the neurotransmitter in the collected supernatant.[29]
-
HPLC: Alternatively, use high-performance liquid chromatography (HPLC) with electrochemical detection for sensitive and specific quantification.
-
-
Data Analysis: Normalize the amount of neurotransmitter released to the total protein content of the cells in each well and express the results as a percentage of the control.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the comprehensive investigation of this compound's effects on neurons. By systematically evaluating its impact on cell viability, neuronal morphology, electrical activity, intracellular signaling, and neurotransmitter dynamics, researchers can gain valuable insights into its neuropharmacological profile. The provided protocols offer a starting point for experimentation, and further optimization may be necessary depending on the specific cell type and research question. The integrated approach of combining these assays will be instrumental in advancing our understanding of this compound and its potential as a novel therapeutic for neurological and psychiatric disorders.
References
- 1. Amelioration of Neuropathic Pain and Attenuation of Neuroinflammation Responses by Tetrahydropalmatine Through the p38MAPK/NF-κB/iNOS Signaling Pathways in Animal and Cellular Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of tetrahydropalmatine and protopine regulate the expression of dopamine receptor D2 to alleviate migraine from Yuanhu Zhitong formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of dopamine D1 receptor antagonists from Stephania epigaea using label-free cell phenotypic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Whole Cell Patch Clamp Electrophysiology in Human Neuronal Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. Electrophysiology with iPSC-derived neurons [protocols.io]
- 21. youtube.com [youtube.com]
- 22. Imaging calcium in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neuronal imaging in vivo with a novel calcium indicator G-CaMP9a | Experimental Animal Division (RIKEN BRC) [mus.brc.riken.jp]
- 24. m.youtube.com [m.youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 27. Method For Imaging Neurotransmitters In Vitro and In Vivo Using Functionalized Carbon Nanotubes - Available technology for licensing from the University of California, Berkeley [techtransfer.universityofcalifornia.edu]
- 28. pubs.acs.org [pubs.acs.org]
- 29. ELISA kits for neurotransmitter quantification - Immusmol [immusmol.com]
- 30. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of Tetrahydropalmatrubine (THP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo animal models and experimental protocols utilized in the study of Tetrahydropalmatrubine (THP), a bioactive alkaloid with demonstrated therapeutic potential. The following sections detail established models for assessing the analgesic, neuroprotective, and addiction-related properties of THP, along with its pharmacokinetic and toxicological profiles.
Pharmacokinetics of this compound
Understanding the absorption, distribution, metabolism, and excretion (ADME) of THP is crucial for designing and interpreting in vivo studies. Pharmacokinetic parameters are typically determined in rodent models, primarily rats and mice.
Data Presentation: Pharmacokinetic Parameters of THP in Rodents
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Rat (Sprague-Dawley) | Oral | 60 | 6.15 ± 2.1 | - | 44.06 ± 19.6 | - | [1] |
| Rat (SHR) | Oral | 60 | 7.54 ± 2.9 | - | 81.44 ± 45.0 | - | [1] |
| Mouse | I.V. | 10 | - | - | - | 96 | [1] |
| Mouse | Oral | 10 | - | - | - | - | [1] |
Note: Data for some parameters were not available in the cited literature.
Experimental Protocol: Pharmacokinetic Analysis in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of THP in rats following oral administration.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (THP)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles (18-20 gauge)
-
Syringes
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
Analytical equipment (e.g., HPLC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment, with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with continued access to water.
-
THP Administration: Prepare a suspension of THP in the chosen vehicle. Administer a single oral dose of THP (e.g., 60 mg/kg) to each rat via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[2]
-
Plasma Separation: Immediately transfer the blood samples into heparinized microcentrifuge tubes. Centrifuge the samples at a specified speed (e.g., 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of THP in the plasma samples using a validated analytical method, such as HPLC-MS/MS.[3]
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data using appropriate software.
Analgesic Effects of this compound
THP has shown significant analgesic properties in various preclinical pain models.
Data Presentation: Analgesic Efficacy of THP in Rodent Pain Models
| Animal Model | Pain Type | Species | THP Dose (mg/kg) | Outcome Measure | Result | Reference |
| Formalin Test | Inflammatory | Mouse | - | Licking Time | Dose-dependent reduction in both early and late phases | [4] |
| Hot Plate Test | Thermal | Mouse | - | Paw Withdrawal Latency | Increased latency, indicating analgesia | [5] |
| Von Frey Test | Mechanical | Rat | - | Paw Withdrawal Threshold | Increased threshold, indicating reduced allodynia | [6] |
Experimental Protocol: Hot Plate Test for Thermal Pain
This protocol is used to assess the central analgesic effects of THP by measuring the response latency to a thermal stimulus.[5]
Materials:
-
Hot plate apparatus with adjustable temperature
-
Male C57BL/6 mice (20-25 g)
-
This compound (THP) or vehicle
-
Injection supplies (e.g., syringes, needles)
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Gently place each mouse on the hot plate and start a timer. Observe the mouse for signs of pain, such as paw licking, shaking, or jumping. Stop the timer at the first sign of a pain response and record the latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established.
-
THP Administration: Administer THP or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired dose.
-
Post-Treatment Measurement: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot plate test and record the paw withdrawal latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of THP.
Experimental Protocol: Von Frey Test for Mechanical Allodynia
This protocol is used to evaluate the effect of THP on mechanical sensitivity, a hallmark of neuropathic pain.[6][7]
Materials:
-
Von Frey filaments with calibrated bending forces
-
Elevated wire mesh platform
-
Testing chambers
-
Male Sprague-Dawley rats with induced neuropathy (e.g., Chronic Constriction Injury)
-
This compound (THP) or vehicle
Procedure:
-
Animal Acclimation: Place the rats in the testing chambers on the wire mesh platform and allow them to acclimate for at least 15-20 minutes.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Threshold Determination: Begin with a filament in the middle of the force range and apply it for 6-8 seconds. A positive response is a sharp withdrawal of the paw. The "up-down" method is commonly used to determine the 50% withdrawal threshold.[6]
-
THP Administration: Administer THP or vehicle to the rats.
-
Post-Treatment Measurement: At predetermined time points after administration, repeat the von Frey test to assess changes in the paw withdrawal threshold.
-
Data Analysis: An increase in the paw withdrawal threshold indicates a reduction in mechanical allodynia.
Neuroprotective Effects of this compound
THP has been investigated for its potential to protect against neuronal damage in models of neurodegenerative diseases and substance abuse.
Data Presentation: Neuroprotective Effects of THP
| Animal Model | Insult | Species | THP Dose (mg/kg) | Key Finding | Reference |
| Methamphetamine-induced neurotoxicity | Methamphetamine | Mouse | - | Prevents spatial learning and memory impairment | [7] |
| Cerebral ischemia/reperfusion | - | Rat | - | Reduces neuronal apoptosis | [2] |
Experimental Protocol: Morris Water Maze for Spatial Learning and Memory
This protocol assesses the effect of THP on cognitive function in a mouse model of methamphetamine-induced neurotoxicity.[7]
Materials:
-
Circular water tank (Morris water maze)
-
Escape platform
-
Water opacifier (e.g., non-toxic paint)
-
Video tracking system
-
Male C57BL/6 mice
-
Methamphetamine (MA)
-
This compound (THP)
Procedure:
-
Apparatus Setup: Fill the water maze with water and make it opaque. Place the escape platform in a fixed quadrant, submerged just below the water surface.
-
Drug Treatment: Administer MA and/or THP to the mice according to the experimental design.
-
Acquisition Phase (Learning): For several consecutive days, conduct training trials where each mouse is placed in the water maze from different starting points and allowed to find the hidden platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60 seconds).
-
Probe Trial (Memory): After the acquisition phase, remove the platform and allow each mouse to swim freely for a set duration.
-
Data Collection: Use the video tracking system to record parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
-
Data Analysis: Compare the performance of the different treatment groups to evaluate the neuroprotective effect of THP on MA-induced cognitive deficits.
Role in Addiction and Reward
The conditioned place preference (CPP) paradigm is a valuable tool to assess the rewarding or aversive properties of THP and its potential to modulate the rewarding effects of drugs of abuse.[8][9]
Data Presentation: Effects of THP in Addiction Models
| Animal Model | Drug of Abuse | Species | THP Dose (mg/kg) | Effect | Reference |
| Conditioned Place Preference | - | Mouse/Rat | - | Can be used to assess rewarding or aversive properties | [8][9] |
| Migraine Model | Nitroglycerin | Mouse | 20, 40 | Alleviated migraine symptoms, possibly via DRD2 regulation | [10] |
Experimental Protocol: Conditioned Place Preference (CPP)
This protocol describes a standard unbiased CPP procedure to evaluate the motivational properties of THP.[8][9]
Materials:
-
CPP apparatus with at least two distinct compartments
-
This compound (THP)
-
Vehicle (e.g., saline)
-
Animal activity monitoring software
Procedure:
-
Pre-Conditioning Phase (Habituation): On the first day, allow the animals (mice or rats) to freely explore the entire apparatus for a set period (e.g., 15 minutes) to determine any baseline preference for a particular compartment.
-
Conditioning Phase: This phase typically lasts for several days.
-
On drug conditioning days, administer THP and confine the animal to one of the compartments for a set duration (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the other compartment for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Test Phase: On the test day, the animal is drug-free. Place the animal in the central compartment (if applicable) and allow it to freely access all compartments for a set period (e.g., 15 minutes).
-
Data Collection: Record the time spent in each compartment.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a conditioned place preference (rewarding effect). Conversely, a significant decrease indicates a conditioned place aversion.
Toxicology Profile
Limited information is available on the comprehensive toxicology of THP. Acute toxicity studies are essential to determine the safety profile of the compound.
Data Presentation: Acute Toxicity of THP
| Species | Route | LD50 (mg/kg) | Toxic Effects Observed | Reference |
| Mouse | Intraperitoneal | 703 | Ptosis, somnolence, respiratory depression | [11] |
Experimental Protocol: Acute Oral Toxicity (LD50 Estimation)
This protocol provides a general guideline for determining the median lethal dose (LD50) of THP. All procedures should be in accordance with ethical guidelines for animal research.[12]
Materials:
-
Male and female rats or mice
-
This compound (THP)
-
Vehicle
-
Oral gavage needles
-
Observation cages
Procedure:
-
Dose Selection: Based on preliminary range-finding studies, select a range of THP doses.
-
Animal Grouping: Assign a group of animals (e.g., 5 of each sex) to each dose level and a control group.
-
Administration: Administer a single oral dose of THP to each animal.
-
Observation: Observe the animals for signs of toxicity and mortality continuously for the first few hours and then periodically for up to 14 days.
-
Data Collection: Record the number of mortalities in each group.
-
LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 3. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Tetrahydropalmatine protects agai... preview & related info | Mendeley [mendeley.com]
- 8. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Discovery of tetrahydropalmatine and protopine regulate the expression of dopamine receptor D2 to alleviate migraine from Yuanhu Zhitong formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RTECS NUMBER-NX0350000-Chemical Toxicity Database [drugfuture.com]
- 12. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
High-performance liquid chromatography (HPLC) for Tetrahydropalmatrubine analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Tetrahydropalmatrubine (THP) using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated methods to ensure accuracy, precision, and reliability for research and quality control purposes.
Introduction
This compound is a protoberberine alkaloid found in several medicinal plants. Its analysis is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug development. HPLC is a powerful and widely used technique for the separation, identification, and quantification of THP in various matrices. This document outlines the necessary instrumentation, reagents, and step-by-step protocols for its analysis.
HPLC Methodologies for this compound Analysis
Several validated HPLC methods have been established for the determination of this compound. The selection of a specific method may depend on the sample matrix, available instrumentation, and the desired sensitivity. Below are summaries of different chromatographic conditions and validation parameters.
Chromatographic Conditions
A summary of various successful chromatographic conditions for the HPLC analysis of this compound is presented in the table below.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Kromasil C18 (4.6 mm × 250 mm, 5 µm)[1][2] | Symmetry C8 (4.6 mm x 250 mm, 5 µm)[3][4] | Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm)[5] |
| Mobile Phase | Methanol:Water:Triethylamine (B128534) (65:35:0.5, v/v/v)[1][2] | 25 mM Potassium Phosphate (B84403) Buffer (pH 3.5):Acetonitrile[3][4] | Methanol:Water (75:25, v/v)[5] |
| Flow Rate | 0.8 mL/min[1][2] | Not Specified | Not Specified |
| Detection Wavelength | 280 nm[1][2] | 282 nm[3][4] | 281 nm[5] |
| Column Temperature | Ambient | Not Specified | Not Specified |
| Injection Volume | Not Specified | Not Specified | Not Specified |
Method Validation Parameters
The following tables summarize the quantitative data from validated HPLC methods, providing key performance characteristics.
Table 1: Linearity and Correlation
| Method | Linear Range (mg/L) | Correlation Coefficient (r²) |
| Method 1[1][2] | 0.250 - 8.080 | 0.9998 |
| Method 2[3][4] | Not Specified | > 0.9964 |
| Method 3[5] | 0.01 - 1 (µg/mL) | 0.9998 |
Table 2: Accuracy and Precision
| Method | Average Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| Method 1[1][2] | 100.19 | < 2.43 | < 2.43 |
| Method 2[3][4] | 95.7 - 104.6 | < 3.91 | < 3.91 |
| Method 3 | Not Specified | Not Specified | Not Specified |
Table 3: Limits of Detection and Quantification
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Method 1 | Not Specified | Not Specified |
| Method 2 | Not Specified | Not Specified |
| Method 3[5] | Not Specified | 0.01 µg/mL |
Experimental Protocols
The following are detailed protocols for the sample preparation and HPLC analysis of this compound.
Protocol 1: Based on Methanol-Water-Triethylamine Mobile Phase
This protocol is adapted from a method utilizing a Kromasil C18 column and a methanol-water-triethylamine mobile phase[1][2].
3.1.1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (HPLC grade)
-
Sample containing this compound (e.g., herbal extract, formulation)
-
0.45 µm syringe filters
3.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Kromasil C18 column (4.6 mm × 250 mm, 5 µm)
-
Analytical balance
-
Sonicator
-
Volumetric flasks and pipettes
3.1.3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a mixture of methanol, water, and triethylamine in the ratio of 65:35:0.5 (v/v/v). Degas the mobile phase using a sonicator for 15-20 minutes before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation:
-
Accurately weigh the sample and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase and sonicate for 30 minutes to extract the this compound.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
3.1.4. HPLC Analysis
-
Set up the HPLC system with the Kromasil C18 column.
-
Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Set the UV detector wavelength to 280 nm.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Based on Acetonitrile-Phosphate Buffer Mobile Phase
This protocol is based on a method using a Symmetry C8 column with an acetonitrile (B52724) and phosphate buffer mobile phase[3][4].
3.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Sample containing this compound
-
0.45 µm syringe filters
3.2.2. Instrumentation
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Symmetry C8 column (4.6 mm x 250 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3.2.3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a 25 mM potassium phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water.
-
Adjust the pH of the buffer to 3.5 with phosphoric acid.
-
Prepare the mobile phase by mixing the 25 mM potassium phosphate buffer (pH 3.5) and acetonitrile in the desired ratio (the exact ratio should be optimized for best separation).
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation: Follow the procedure described in Protocol 1 (Section 3.1.3), using the mobile phase as the diluent.
-
Sample Preparation: Follow the procedure described in Protocol 1 (Section 3.1.3), using the mobile phase as the extraction solvent.
3.2.4. HPLC Analysis
-
Set up the HPLC system with the Symmetry C8 column.
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Set the detection wavelength to 282 nm.
-
Inject the standard and sample solutions.
-
Record the chromatograms and process the data as described in Protocol 1 (Section 3.1.4).
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Logical Relationship of Method Validation
The following diagram shows the logical relationship between key HPLC method validation parameters.
Caption: Key parameters for HPLC method validation.
References
- 1. Determination of Tetrahydropalmatine in Xiaojiean Mixture by HPLC [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous HPLC determination of three bioactive alkaloids in the Asian medicinal plant Stephania rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of L-tetrahydropalmatine in human plasma by HPLC and pharmacokinetics of its disintegrating tablets in healthy Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Tetrahydropalmatrubine from its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydropalmatrubine (THP) is a tetracyclic isoquinoline (B145761) alkaloid that exhibits a wide range of pharmacological activities, making it a compound of significant interest in drug development. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This document provides detailed application notes and protocols for the separation and analysis of THP and its primary metabolites from biological matrices. The methodologies described herein are essential for pharmacokinetic, pharmacodynamic, and toxicology studies.
The primary metabolites of THP identified in various in vitro and in vivo studies include l-corydalmine, l-corypalmine, and 9-O-desmethyl-l-THP.[1] Effective separation of the parent drug from these metabolites is critical for accurate quantification and characterization. The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for robust and sensitive analysis.
Data Presentation
Table 1: HPLC Method Parameters for THP and Metabolite Separation
| Parameter | Method 1 |
| Column | Symmetry® C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: Methanol: 10 mM Ammonium Phosphate (B84403) (pH 3) (10:30:60, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 281 nm |
| Analytes | l-Tetrahydropalmatine (l-THP), l-Corydalmine (l-CD), l-Corypalmine (l-CP) |
Table 2: LC-MS/MS Method Parameters for THP and Metabolite Quantification
| Parameter | Method 1 | Method 2 |
| Chromatography | Ultra High Performance Liquid Chromatography (UHPLC) | Ultra High Performance Liquid Chromatography (UHPLC) |
| Column | Agilent Poroshell 120 EC-C18 | Bonshell ASB C18 (2.1 mm × 100 mm, 2.7 µm) |
| Mobile Phase | Gradient elution (specifics not detailed in source) | Acetonitrile - Formic Acid Aqueous (gradient) |
| Flow Rate | Not specified | 0.2 mL/min |
| Detection | Mass Spectrometry (MS) in positive ion ESI mode | Positive electrospray ionization with multiple reaction monitoring (MRM) |
| Linearity Range | 1-1000 ng/mL | 4.00–2,500 ng/mL (l-THP), 0.400–250 ng/mL (l-ICP), 1.00–625 ng/mL (l-CD) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Not specified |
| Precision (Intra- and Inter-day) | < 8.97% | < 15% |
| Accuracy | -8.74% to 8.65% | Within acceptable limits |
| Recovery | > 70% | Not specified |
Experimental Protocols
Protocol 1: Sample Preparation from Rat Plasma and Brain Tissues
This protocol is suitable for the extraction of THP and its desmethyl metabolites for HPLC or LC-MS/MS analysis.
Materials:
-
Rat plasma or brain tissue homogenate
-
Ethyl acetate
-
Internal Standard (IS) solution (e.g., Diazepam)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or brain homogenate.
-
Add 10 µL of the internal standard solution.
-
Add 500 µL of ethyl acetate.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 5 minutes.
-
Inject a 20 µL aliquot of the supernatant into the HPLC or LC-MS/MS system.
Protocol 2: Sample Preparation from Urine for Total Metabolite Quantification
This protocol includes an enzymatic hydrolysis step to quantify both free and conjugated metabolites.[2]
Materials:
-
Urine sample
-
β-glucuronidase/arylsulfatase
-
Phosphate buffer (pH 5.0)
-
Ethyl acetate
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
-
Incubator or water bath (37°C)
-
Evaporator
-
Reconstitution solution (mobile phase)
Procedure:
-
To 100 µL of urine in a microcentrifuge tube, add 10 µL of the internal standard.
-
Add 50 µL of β-glucuronidase/arylsulfatase solution in phosphate buffer.
-
Incubate the mixture at 37°C for 2 hours to hydrolyze the conjugated metabolites.
-
After incubation, add 500 µL of ethyl acetate.
-
Follow steps 4-10 from Protocol 1 for extraction and preparation for injection.
Visualizations
Caption: Experimental workflow for the analysis of THP and its metabolites.
Caption: Proposed metabolic pathway of this compound (THP).
References
Application Notes and Protocols for Electrophysiological Studies of Tetrahydropalmatrubine's Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of l-Tetrahydropalmatrubine (l-THP), a bioactive alkaloid with known interactions with the dopaminergic system. The following sections detail its mechanism of action, summarize key quantitative data from electrophysiological studies, and provide detailed protocols for replicating and extending these findings.
Introduction to Tetrahydropalmatrubine's Neuromodulatory Role
l-Tetrahydropalmatrubine, an active component isolated from the Corydalis and Stephania genera, has been identified as a dopamine (B1211576) receptor antagonist. It interacts with dopaminergic, serotonergic, and noradrenergic systems, suggesting a broad spectrum of neuromodulatory activity. Electrophysiological studies are crucial for elucidating the precise mechanisms by which l-THP alters neuronal function at the cellular and network levels.
Mechanism of Action: Dopamine System Modulation
l-THP primarily acts as a dopamine D1 and D2 receptor antagonist[1][2]. This antagonism at both postsynaptic and presynaptic dopamine receptors leads to a complex modulation of the dopaminergic system. In vivo studies have shown that l-THP administration results in an increase in the extracellular concentration of dopamine in the rat striatum[3]. This is a hallmark of dopamine receptor blockade, which disrupts the normal negative feedback mechanisms controlling dopamine release.
Furthermore, evidence suggests that l-THP may also modulate the activity of ATP-sensitive potassium (K-ATP) channels in dopamine neurons. While the effect is less profound than that of the related compound Tetrahydroberberine (THB), this interaction could contribute to its overall effect on neuronal excitability.
Quantitative Data Summary
The following tables summarize the key quantitative findings from electrophysiological and neurochemical studies on the effects of l-THP.
Table 1: In Vivo Neurochemical Effects of l-Tetrahydropalmatrubine in Rat Striatum
| Parameter | Treatment | Effect | Reference |
| Extracellular Dopamine Concentration | 1 mg/kg l-THP, IP | 220% of basal value | [3] |
| Extracellular DOPAC Concentration | 1 mg/kg l-THP, IP | 155 ± 9% of control value | [3] |
Table 2: Behavioral Effects Mediated by Dopamine Receptor Interaction
| Behavior | Animal Model | Treatment | Effect | Mechanism | Reference |
| Methamphetamine Self-Administration | Rat | 1.25, 2.50, 5.00 mg/kg l-THP, i.p. | Decreased self-administration | Dopamine receptor antagonist | [1] |
| Methamphetamine-Induced Reinstatement | Rat | 2.50, 5.00 mg/kg l-THP, i.p. | Prevention of reinstatement | Dopamine receptor antagonist | [1] |
| Analgesia | Mouse (Neuropathic Pain) | 5, 10 mg/kg l-THP, i.p. | Increased mechanical threshold and thermal latency | D1R agonism and D2R antagonism | [2] |
| Hypnosis | Mouse (Neuropathic Pain) | 5, 10 mg/kg l-THP, i.p. | Increased NREM sleep, decreased sleep fragmentation | D2R antagonism | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research into the electrophysiological effects of l-THP.
Protocol 1: In Vivo Extracellular Single-Unit Recording of Dopamine Neurons
This protocol is designed to measure the effects of systemically administered l-THP on the firing rate and pattern of identified dopamine neurons in the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) of an anesthetized rodent model.
1. Animal Preparation:
- Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or isoflurane).
- Mount the animal in a stereotaxic frame.
- Perform a craniotomy over the target brain region (SNc or VTA) according to established stereotaxic coordinates.
2. Recording Setup:
- Use glass microelectrodes filled with 2 M NaCl solution containing 2% Pontamine Sky Blue for histological verification of the recording site.
- Advance the microelectrode into the SNc or VTA.
- Identify dopamine neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (2-5 Hz), a broad action potential waveform (>2.5 ms), and a biphasic (positive-negative) spike shape.
3. Drug Administration and Data Acquisition:
- Establish a stable baseline recording of a single, well-isolated dopamine neuron for at least 10 minutes.
- Administer l-THP intraperitoneally (i.p.) at the desired dose (e.g., 1-10 mg/kg).
- Record the neuronal activity continuously for at least 60 minutes post-injection.
- Analyze the firing rate and pattern (e.g., burst analysis) before and after drug administration.
- At the end of the experiment, eject the Pontamine Sky Blue dye to mark the recording location.
- Perfuse the animal, and process the brain tissue for histological confirmation of the electrode placement.
Protocol 2: Whole-Cell Patch-Clamp Recording from Acutely Dissociated Dopamine Neurons
This protocol allows for the direct investigation of l-THP's effects on the membrane properties and ion channel currents of individual dopamine neurons.
1. Brain Slice Preparation:
- Rapidly decapitate a young rodent (e.g., P14-P21 rat or mouse) and dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
- Prepare 250-300 µm thick coronal slices containing the SNc or VTA using a vibratome.
- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
2. Recording Configuration:
- Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
- Identify dopamine neurons visually (e.g., using infrared-differential interference contrast microscopy or from a transgenic animal expressing a fluorescent reporter in dopamine neurons).
- Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution appropriate for the recording configuration (e.g., a potassium-based solution for current-clamp or a cesium-based solution for voltage-clamp).
- Establish a gigaohm seal and obtain the whole-cell configuration.
3. Electrophysiological Recordings:
- Current-Clamp: Record spontaneous firing activity and measure changes in resting membrane potential, firing rate, action potential threshold, amplitude, and duration in response to bath application of l-THP at various concentrations.
- Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) and apply voltage steps to elicit specific ion currents (e.g., voltage-gated sodium, calcium, or potassium currents). Apply l-THP to the bath and measure its effect on the amplitude and kinetics of these currents. To study K-ATP channels, an internal solution with low ATP can be used to promote channel opening, and the effect of l-THP on the resulting outward current can be measured.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of l-THP and the experimental workflows.
References
- 1. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Assays of Tetrahydropalmatrubine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropalmatrubine (THPB) is a tetrahydroprotoberberine alkaloid that has garnered interest for its potential pharmacological activities, particularly its interactions with various neurotransmitter receptors. Understanding the binding affinity of THPB and its analogs to specific receptors is crucial for elucidating their mechanism of action and for the development of novel therapeutics. These application notes provide detailed protocols for conducting in vitro radioligand binding assays to determine the affinity of test compounds, such as this compound, for dopamine (B1211576), serotonin (B10506), opioid, and sigma receptors.
Data Presentation: Receptor Binding Affinities
While specific quantitative binding data for this compound is not widely available in the public domain, data for the closely related compound, l-tetrahydropalmatine (l-THP), provides valuable insight into the potential receptor interaction profile. The following table summarizes the reported binding affinities (Ki) of l-THP for various receptors. It is important to note that these values are for l-THP and may differ from those of this compound.
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Reference |
| Dopamine D1 | [3H]SCH23390 | l-tetrahydropalmatine | ~124 | [1] |
| Dopamine D2 | [3H]Spiperone | l-tetrahydropalmatine | ~388 | [1] |
Note: Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. Lower Ki values indicate higher binding affinity.
Experimental Protocols
The following are detailed protocols for competitive radioligand binding assays for key receptor families relevant to this compound's potential activity. These protocols are based on established methodologies and can be adapted for the specific experimental setup.
Protocol 1: Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]Spiperone (Specific Activity: 20-60 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filters (e.g., GF/B).
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [3H]Spiperone (final concentration ~0.3 nM), and 200 µL of membrane suspension.
-
Non-specific Binding: 25 µL of Haloperidol (10 µM), 25 µL of [3H]Spiperone, and 200 µL of membrane suspension.
-
Test Compound: 25 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM), 25 µL of [3H]Spiperone, and 200 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Serotonin 5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (Specific Activity: 100-180 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Serotonin (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filters (e.g., GF/C).
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 5-10 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (final concentration ~1 nM), and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL of Serotonin (10 µM), 50 µL of [3H]8-OH-DPAT, and 150 µL of membrane suspension.
-
Test Compound: 50 µL of this compound at various concentrations, 50 µL of [3H]8-OH-DPAT, and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 27°C for 60 minutes.
-
Filtration: Rapidly filter the contents through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters three times with 300 µL of ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Follow the same data analysis steps as described in Protocol 1.
Protocol 3: Mu-Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human mu-opioid receptor.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human mu-opioid receptor.
-
Radioligand: [3H]DAMGO (Specific Activity: 30-60 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filters.
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 15-25 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]DAMGO (final concentration ~1 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of Naloxone (10 µM), 50 µL of [3H]DAMGO, and 100 µL of membrane suspension.
-
Test Compound: 50 µL of this compound at various concentrations, 50 µL of [3H]DAMGO, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents through glass fiber filters. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and count.
-
Data Analysis: Follow the same data analysis steps as described in Protocol 1.
Protocol 4: Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human sigma-1 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells expressing the human sigma-1 receptor.
-
Radioligand: --INVALID-LINK---Pentazocine (Specific Activity: 20-50 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filters.
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of --INVALID-LINK---Pentazocine (final concentration ~2-3 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of Haloperidol (10 µM), 50 µL of --INVALID-LINK---Pentazocine, and 100 µL of membrane suspension.
-
Test Compound: 50 µL of this compound at various concentrations, 50 µL of --INVALID-LINK---Pentazocine, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Filtration: Rapidly filter the contents through glass fiber filters pre-soaked in 0.5% PEI. Wash the filters four times with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and count.
-
Data Analysis: Follow the same data analysis steps as described in Protocol 1.
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
G-Protein Coupled Receptor (GPCR) Signaling Pathway (General)
Caption: A generalized G-protein coupled receptor signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Tetrahydropalmatrubine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Tetrahydropalmatrubine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield in Bischler-Napieralski Cyclization
-
Question: We are experiencing low yields during the Bischler-Napieralski reaction to form the dihydroisoquinoline intermediate. What are the common causes and how can we optimize this step?
-
Answer: Low yields in the Bischler-Napieralski reaction are a frequent challenge. The primary causes often revolve around incomplete reaction, side product formation, or degradation of the starting material or product. Here are some troubleshooting strategies:
-
Reagent Purity and Stoichiometry: Ensure the starting β-arylethylamide is pure and dry. The condensing agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), must be fresh and used in appropriate molar excess.
-
Reaction Temperature and Time: The reaction often requires elevated temperatures (refluxing in a suitable solvent like toluene (B28343) or acetonitrile). Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and avoid degradation from prolonged heating.
-
Solvent Choice: The choice of solvent is critical. Anhydrous conditions are essential. Toluene and acetonitrile (B52724) are commonly used. For less reactive substrates, a higher boiling solvent like xylene may be necessary.
-
Activation of the Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamide is not sufficiently electron-rich, the cyclization will be sluggish. Ensure that appropriate electron-donating groups (e.g., methoxy (B1213986) groups) are present on the aromatic ring.
-
2. Formation of Side Products
-
Question: We are observing significant side product formation, particularly the elimination product (a styrene (B11656) derivative), during our synthesis. How can we minimize this?
-
Answer: The formation of a styrene-type side product is a known issue, arising from the elimination of the amide group. To mitigate this:
-
Milder Reaction Conditions: Employing milder cyclization conditions can favor the desired intramolecular cyclization over elimination. This can include using alternative activating agents like triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base at lower temperatures.
-
Control of Acidity: The presence of strong acids can promote the elimination pathway. Careful control of the reaction pH, where possible, can be beneficial.
-
3. Poor Enantioselectivity in Asymmetric Synthesis
-
Question: Our enantioselective synthesis of (-)-(S)-Tetrahydropalmatrubine is resulting in a low enantiomeric excess (ee). How can we improve the stereocontrol?
-
Answer: Achieving high enantioselectivity is a critical challenge in the synthesis of chiral alkaloids like this compound. The key lies in the chiral induction step. In the reported enantioselective synthesis, a chiral auxiliary is employed during the Bischler-Napieralski cyclization.[1]
-
Chiral Auxiliary: The choice and purity of the chiral auxiliary are paramount. Ensure the auxiliary is of high optical purity.
-
Reaction Conditions for Chiral Induction: The diastereoselectivity of the cyclization step is highly dependent on the reaction conditions. Temperature, solvent, and the nature of the Lewis acid used can all influence the facial selectivity of the reaction. It is crucial to meticulously follow established protocols for the chiral auxiliary-assisted reaction.
-
Purification of Diastereomers: If the chiral induction step results in a mixture of diastereomers, careful chromatographic separation of these intermediates is necessary before proceeding to the next steps.
-
4. Difficulties in the Mannich-type Cyclization (Berberine Bridge Formation)
-
Question: We are struggling with the final cyclization step to form the tetracyclic core of this compound (the "berberine bridge"). The reaction is either incomplete or gives a complex mixture of products. What are the key parameters to control?
-
Answer: The formation of the C-ring via an intramolecular Mannich-type reaction is a pivotal step. Success hinges on the generation of the key iminium ion intermediate and its subsequent cyclization.
-
Formaldehyde (B43269) Source: Formaldehyde or its equivalents (e.g., paraformaldehyde) are typically used. The quality and reactivity of the formaldehyde source are important.
-
Acid Catalyst: This reaction is acid-catalyzed. The choice and concentration of the acid (e.g., HCl, H₂SO₄) are critical. Too little acid may result in an incomplete reaction, while too much can lead to side reactions or degradation.
-
Reaction Temperature: The reaction is often carried out at elevated temperatures to facilitate both the formation of the iminium ion and the cyclization. Optimization of the temperature is necessary to balance reaction rate and product stability.
-
5. Challenges in Purification
-
Question: The purification of the final this compound product is proving difficult, with closely related impurities that are hard to separate by standard column chromatography. What purification strategies are recommended?
-
Answer: Protoberberine alkaloids and their tetrahydro derivatives can be challenging to purify due to their similar polarities and potential for tailing on silica (B1680970) gel.
-
Column Chromatography: Use a high-quality silica gel and a carefully optimized eluent system. A gradient elution is often more effective than an isocratic one. The addition of a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent can help to reduce tailing of these basic alkaloid products.
-
Preparative HPLC: For obtaining highly pure material, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid is commonly employed.
-
Crystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system can be a very effective method for final purification.
-
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Bischler-Napieralski Cyclization
| Entry | Condensing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| 1 | POCl₃ | Toluene | 110 | 4 | ~70-80 |
| 2 | P₂O₅ | Toluene | 110 | 6 | ~65-75 |
| 3 | Tf₂O, 2-Cl-Py | CH₂Cl₂ | -20 to 0 | 1 | >90 |
Note: Yields are approximate and can vary based on the specific substrate and scale of the reaction.
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Cyclization
-
Reaction Setup: To a solution of the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) (0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at -20°C, add 2-chloropyridine (B119429) (2.0 equiv).
-
Addition of Activating Agent: Stir the mixture for 5 minutes, then add triflic anhydride (Tf₂O) (1.25 equiv) dropwise.
-
Reaction Progression: Allow the reaction mixture to stir at -20°C for 30 minutes, then warm to 0°C and stir for an additional 20 minutes. The solution will typically change color from yellow to dark red.
-
Reduction: In a separate flask, prepare a solution of sodium borohydride (B1222165) (NaBH₄) (12 equiv) in methanol (B129727) (MeOH). Cool this solution to 0°C.
-
Quenching and Workup: Add the NaBH₄/MeOH solution to the reaction mixture at 0°C. Allow the mixture to slowly warm to room temperature over 1 hour. Quench the reaction by the dropwise addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Dilute the mixture with DCM and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Mannich-type Cyclization (Berberine Bridge Formation)
-
Reaction Setup: Dissolve the N-norlaudanidine derivative (1.0 equiv) in a mixture of methanol and concentrated hydrochloric acid (e.g., 10:1 v/v).
-
Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37 wt. %, ~5 equiv).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Basification and Extraction: Dilute the residue with water and basify with a concentrated aqueous solution of ammonia or sodium hydroxide (B78521) to pH > 10. Extract the aqueous layer with DCM or chloroform.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent tailing).
Visualizations
References
Technical Support Center: Optimizing Tetrahydropalmatrubine Yield from Corydalis saxicola
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield of tetrahydropalmatrubine (B1246027) from Corydalis saxicola. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a protoberberine isoquinoline (B145761) alkaloid found in plants of the Corydalis genus. It is a derivative of the well-known compound tetrahydropalmatine (B600727) and is of significant interest to researchers for its potential pharmacological activities, which may include analgesic, anti-inflammatory, and neuroprotective effects.
Q2: What are the primary methods for producing this compound?
A2: this compound can be obtained through direct extraction from Corydalis saxicola plant material or produced via plant cell suspension cultures. Cell cultures offer a more controlled environment for production and optimization, independent of geographical and seasonal variations.
Q3: What are the key precursor molecules in the biosynthesis of this compound?
A3: The biosynthesis of this compound, like other benzylisoquinoline alkaloids, originates from the amino acid L-tyrosine. Key intermediates in the pathway include (S)-reticuline and (S)-scoulerine.
Q4: How can the yield of this compound be enhanced in Corydalis saxicola cell cultures?
A4: Yield enhancement strategies include optimizing culture media and conditions, precursor feeding, and the use of elicitors. Elicitors are compounds that stimulate plant defense responses, often leading to an increase in secondary metabolite production.
Q5: What are common elicitors used to increase alkaloid production in Corydalis species?
A5: Common elicitors include biotic elicitors like yeast extract and fungal extracts, as well as abiotic elicitors such as methyl jasmonate and salicylic (B10762653) acid. These compounds trigger signaling pathways that upregulate the expression of genes involved in alkaloid biosynthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound production | - Incorrect plant material identification.- Inappropriate cell line selection.- Suboptimal culture medium or growth conditions.- Low expression of key biosynthetic enzymes. | - Verify the identity of Corydalis saxicola using botanical and chemical fingerprinting methods.- Screen different callus lines for their ability to produce the target compound.- Optimize the basal medium (e.g., MS, B5), plant growth regulators (e.g., NAA, 2,4-D, BA), carbon source, and pH.- Consider metabolic engineering approaches to overexpress rate-limiting enzymes in the biosynthetic pathway. |
| Cell browning and death | - Phenolic compound oxidation.- High concentrations of elicitors or precursors leading to cytotoxicity.- Contamination. | - Add antioxidants such as ascorbic acid or polyvinylpyrrolidone (B124986) (PVP) to the culture medium.- Optimize the concentration of elicitors and precursors through a dose-response study.- Implement and maintain strict aseptic techniques to prevent microbial contamination. |
| Inconsistent alkaloid yield between batches | - Variability in inoculum size and quality.- Inconsistent culture conditions.- Genetic instability of the cell line. | - Standardize the inoculum density and use cells from the same growth phase for subculturing.- Ensure precise control over temperature, light, and agitation speed.- Regularly re-initiate cultures from cryopreserved stocks to maintain a stable, high-yielding cell line. |
| Difficulty in extracting and purifying this compound | - Inefficient extraction solvent or method.- Presence of interfering compounds. | - Use an optimized solvent system, such as 70% ethanol (B145695) with an adjusted pH of 10, for extraction.- Employ a multi-step purification process, including liquid-liquid extraction followed by column chromatography with macroporous resins (e.g., NKA-9). |
Data Presentation
Table 1: Effect of Elicitor and Precursor on Total Alkaloid Yield in Corydalis remota Cell Suspension Cultures
| Treatment | Concentration | Total Alkaloid Yield (mg/L) | Fold Increase |
| Control | - | 12.5 | - |
| Yeast Extract | 1.5 ml/L | 25.0 | 2.0 |
| L-Tyrosine | 20 mg/L | 18.8 | 1.5 |
Data adapted from a study on a related Corydalis species and indicates the potential for yield improvement.
Experimental Protocols
Protocol 1: Establishment of Corydalis saxicola Cell Suspension Culture
-
Callus Induction:
-
Excise leaf explants from sterile Corydalis saxicola plantlets.
-
Place explants on a modified B5 basal medium supplemented with 0.5 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2.0 mg/L 6-Benzylaminopurine (BA).
-
Incubate in the dark at 25 ± 2°C. Subculture every 4 weeks.
-
-
Suspension Culture Initiation:
-
Transfer friable callus to a liquid B5 medium with the same plant growth regulator composition.
-
Place the flasks on a rotary shaker at 120 rpm under a 16-hour photoperiod at 25 ± 2°C.
-
Subculture every 2-3 weeks by transferring a portion of the cell suspension to fresh medium.
-
Protocol 2: Elicitation and Precursor Feeding
-
Elicitor Preparation:
-
Yeast Extract: Prepare a 10% (w/v) solution of yeast extract in distilled water and autoclave.
-
Methyl Jasmonate (MeJA): Prepare a stock solution of MeJA in ethanol.
-
-
Treatment:
-
To a 14-day-old cell suspension culture, add the yeast extract solution to a final concentration of 1.5 ml/L or MeJA to a final concentration of 100 µM.
-
For precursor feeding, add a filter-sterilized solution of L-tyrosine to a final concentration of 20 mg/L at the same time as elicitation.
-
Incubate the treated cultures for an additional 7-10 days before harvesting.
-
Protocol 3: Extraction and Quantification of this compound
-
Extraction:
-
Harvest the cells by filtration and freeze-dry.
-
Grind the dried cells to a fine powder.
-
Extract the powder with 70% ethanol (pH adjusted to 10 with ammonia) using ultrasonication or reflux extraction.
-
Filter the extract and concentrate under reduced pressure.
-
-
Purification:
-
Perform liquid-liquid partitioning of the crude extract against ethyl acetate (B1210297) at different pH values to separate alkaloids.
-
Further purify the alkaloid fraction using column chromatography with a macroporous adsorption resin (e.g., NKA-9).
-
-
Quantification by HPLC:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.2% phosphoric acid adjusted to pH 5.0 with triethylamine).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Quantification: Use a calibration curve generated with a pure standard of this compound.
-
Mandatory Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.
Experimental Workflow for Yield Optimization
Caption: General experimental workflow for optimizing this compound yield.
Signaling Pathway for Yeast Extract Elicitation
Caption: Simplified signaling cascade initiated by yeast extract elicitation.
Improving the stability of Tetrahydropalmatrubine in aqueous solutions
Disclaimer: Publicly available, detailed stability data specifically for Tetrahydropalmatrubine (THP) is limited. This guide is therefore based on the general principles of pharmaceutical stability testing, established knowledge of related alkaloid compounds, and guidelines from the International Council for Harmonisation (ICH). The protocols and recommendations provided are intended as a starting point for researchers.
Section 1: Frequently Asked Questions (FAQs) on THP Stability
Q1: What is this compound (THP) and why is its stability in aqueous solutions a concern?
This compound is a protoberberine alkaloid. Like many complex organic molecules, its chemical structure can be susceptible to degradation when dissolved in water. This chemical instability is a major concern for researchers as it can lead to a loss of the compound's potency, the formation of unknown impurities with potential toxicological effects, and unreliable experimental results. Understanding and controlling the stability of THP is crucial for accurate research and for the development of safe and effective pharmaceutical formulations.
Q2: What are the primary factors that can affect the stability of THP in an aqueous solution?
The stability of a drug in a solution is influenced by several environmental factors.[1] The most common factors affecting the stability of pharmaceutical compounds in aqueous solutions are:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic reactions or other pH-dependent degradation pathways.[2]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, which is a common pathway for molecules with electron-rich moieties.
-
Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical degradation.[3]
-
Temperature: Higher temperatures accelerate the rate of most chemical reactions, including degradation.[3]
Q3: What are the likely degradation pathways for a molecule like THP?
While specific degradation pathways for THP are not extensively documented, based on its structure (a tetrahydroprotoberberine alkaloid), the following are plausible degradation mechanisms:
-
Oxidation: The tertiary amine and methoxy (B1213986) groups present in the THP structure can be susceptible to oxidation. This is often a primary degradation route for alkaloids, potentially leading to N-oxides or demethylated products.
-
Hydrolysis: Although THP lacks highly labile ester or amide groups, pH-catalyzed hydrolysis can still occur under extreme acidic or basic conditions, potentially leading to ring-opening or other structural changes.[2]
-
Photolysis: Aromatic systems and conjugated bonds within the molecule can absorb UV-Vis light, leading to photolytic cleavage or rearrangement.
Q4: How can I visually detect potential degradation in my THP solution?
While not a quantitative measure, visual inspection can be a first indicator of degradation. Look for:
-
Color Change: Solutions of many alkaloids are colorless. The development of a yellow or brown tint can indicate the formation of chromophoric degradation products, often resulting from oxidation.
-
Precipitation: The formation of a solid precipitate may indicate that the parent compound or a degradation product has lower solubility in the aqueous medium, or that degradation has led to polymerization.
Q5: What are the general recommendations for preparing and storing THP aqueous solutions for short-term experimental use?
To minimize degradation during routine laboratory use:
-
Use High-Purity Water: Use freshly prepared, high-purity water (e.g., Milli-Q or WFI) to minimize contaminants.
-
Control pH: Prepare solutions in a buffered system, if compatible with the experiment. The optimal pH for stability would need to be determined experimentally, but starting near neutral pH is often a reasonable approach.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[3]
-
Refrigerate: Store stock solutions at 2-8°C to slow down the rate of chemical degradation. For long-term storage, freezing (-20°C or below) may be considered, but freeze-thaw stability should be verified.
-
De-gas Solvents: If oxidation is a primary concern, bubbling an inert gas like nitrogen or argon through the solvent before dissolving the THP can help remove dissolved oxygen.
Section 2: Troubleshooting Guide
Problem: My clear, colorless THP solution has turned yellow after a few days on the benchtop.
-
Probable Cause: This is a classic sign of oxidative degradation. The tertiary amine or other electron-rich parts of the THP molecule are likely reacting with dissolved oxygen in your solution, forming colored, oxidized impurities. The process may be accelerated by exposure to light and ambient temperature.
-
Solution:
-
Confirm Degradation: Analyze the solution using HPLC to confirm the presence of new impurity peaks and a decrease in the main THP peak area.
-
Immediate Mitigation: Prepare fresh solutions for immediate use.
-
Preventative Measures:
-
Store the solution protected from light in an amber vial.
-
Store refrigerated (2-8°C) when not in use.
-
For sensitive experiments, consider preparing the solution in a de-gassed buffer and/or adding an antioxidant like ascorbic acid or sodium metabisulfite (B1197395) (compatibility and concentration must be optimized).
-
-
Problem: I see new, smaller peaks appearing in my HPLC chromatogram over time.
-
Probable Cause: These new peaks are almost certainly degradation products. The goal of a stability-indicating method is to separate these peaks from the main active pharmaceutical ingredient (API) peak.[4]
-
Troubleshooting Steps:
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Problem: The concentration of my THP stock solution is decreasing with each use.
-
Probable Cause: Assuming no evaporation or dilution errors, this indicates ongoing degradation. The key is to identify the primary stress factor causing the loss of potency.
-
Solution:
-
Review Storage Conditions: Are you consistently storing the solution protected from light and at a low temperature (2-8°C)? Is the container sealed properly?
-
Assess pH: If your solution is unbuffered, the pH could be drifting, accelerating degradation. Measure the pH and consider using a stable buffer system.
-
Consider Adsorption: It is possible for some compounds to adsorb to container surfaces (glass or plastic). While less common, this can be checked by analyzing a solution that has been stored for a period and comparing it to a freshly prepared standard.
-
Evaluate Freeze-Thaw Cycles: If you are freezing your stock solution, repeated freeze-thaw cycles can sometimes cause degradation or precipitation. Consider aliquoting the stock solution into single-use volumes.
-
Section 3: Protocols for Stability Assessment
Protocol 3.1: Forced Degradation (Stress Testing) of this compound
Forced degradation studies are essential for understanding how a molecule behaves under harsh conditions, which helps in identifying likely degradation products and developing a stability-indicating analytical method.[4] The goal is to achieve 5-20% degradation of the drug substance.[3]
Objective: To generate potential degradation products of THP under various stress conditions.
Materials:
-
This compound (THP)
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with UV/PDA detector, photostability chamber, heating block or oven.
Workflow:
Caption: General workflow for a forced degradation study of THP.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of THP at approximately 1 mg/mL. A co-solvent like methanol or acetonitrile may be needed for initial dissolution before adding the aqueous stress medium.
-
Set Up Stress Conditions: For each condition, mix the THP stock with the stressor solution. Store a portion of the stock solution under normal conditions as a control.
-
Monitor Degradation: At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot of each sample.
-
Quench Reaction:
-
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.
-
For other samples, quenching is typically achieved by dilution and refrigeration.
-
-
Analyze: Dilute all samples (including the control) to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL). Analyze by a suitable HPLC-UV/PDA method.
Summary of Recommended Stress Conditions
| Stress Condition | Reagent / Condition | Typical Duration & Temperature | Notes |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60°C | Neutralize with NaOH before injection.[2] |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at 60°C | Neutralize with HCl before injection.[2] |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temp | Protect from light during the study. |
| Thermal Degradation | Heat in solution & as solid | 24-48 hours at 80°C | Evaluate both solid and solution state stability. |
| Photostability | UV & Visible Light | Expose to ≥1.2 million lux hours and ≥200 watt hours/m² | Use a photostability chamber. Analyze a dark control sample in parallel.[3] |
Protocol 3.2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a chromatographic method capable of separating THP from all potential degradation products generated during stress testing.
Procedure:
-
Scout for Conditions: Start with a generic reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). Use a simple mobile phase gradient, such as Acetonitrile and 0.1% Formic Acid in Water, running from 10% to 90% Acetonitrile over 20-30 minutes.
-
Analyze Samples: Inject the unstressed THP sample and a mixture of all the forced degradation samples (a "cocktail" injection).
-
Evaluate Separation:
-
Does the main THP peak remain pure? Use a PDA detector to assess peak purity across all stress conditions.
-
Are all degradation peaks baseline-resolved from the THP peak and from each other?
-
-
Optimize Method: If separation is poor, adjust parameters such as:
-
Gradient Slope: Make the gradient shallower to improve the resolution of closely eluting peaks.
-
Mobile Phase pH: Change the pH of the aqueous portion (e.g., use ammonium (B1175870) acetate (B1210297) buffer at pH 5 or phosphate (B84403) buffer at pH 3) to alter the retention and selectivity of ionizable compounds.
-
Organic Solvent: Try methanol instead of acetonitrile, as it has different selectivity.
-
Column Chemistry: If necessary, try a different column chemistry (e.g., C8, Phenyl-Hexyl).
-
-
Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Section 4: Strategies for Improving THP Stability
Q6: What practical steps can I take to stabilize my THP formulation?
Improving stability involves a multi-faceted approach targeting the specific degradation pathways.
Caption: Key strategies for enhancing THP stability in solution.
-
pH Optimization: Conduct a pH-rate profile study. Prepare THP solutions in a series of buffers across a wide pH range (e.g., pH 3 to 9). Store them at an elevated temperature (e.g., 50°C) and measure the remaining THP concentration over time. Plot the degradation rate constant versus pH to find the pH of maximum stability.[5]
-
Use of Antioxidants: If oxidation is the primary degradation pathway, adding an antioxidant can significantly improve stability.
-
Use of Chelating Agents: Trace metal ions in solutions can catalyze oxidative degradation. Adding a chelating agent can sequester these ions.
-
Concentration Effects: In some cases, the stability of a compound can be concentration-dependent. This should be evaluated if you are working with a wide range of concentrations.
Q7: Which excipients could potentially improve the stability of THP in a formulation?
The choice of excipients is critical for creating a stable formulation. The following table lists common stabilizing excipients used in parenteral (injectable) formulations.[6] Compatibility of each excipient with THP must be experimentally confirmed.
Table of Potential Stabilizing Excipients
| Excipient Class | Examples | Mechanism of Action |
|---|---|---|
| Buffers | Citrate, Phosphate, Acetate | Maintain pH at a level where the drug has maximum stability. |
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite | Preferentially oxidized, protecting the active drug from oxidative degradation. |
| Chelating Agents | Edetate Disodium (EDTA) | Binds metal ions that can catalyze oxidative reactions.[6] |
| Solubilizers / Co-solvents | Propylene Glycol, Polysorbate 80 | Can be used to increase solubility, but their effect on chemical stability must be tested.[6] |
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Tetrahydropalmatrubine (THP) Mass Spectrometry Detection
Welcome to the technical support center for the analysis of Tetrahydropalmatrubine (THP) and its related compounds by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful detection and quantification of THP.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Q1: I am not seeing any peak for this compound in my chromatogram. What are the possible causes?
A1: The absence of a peak for your analyte of interest can stem from several factors, ranging from sample preparation to instrument settings. Here is a logical workflow to troubleshoot this issue:
Technical Support Center: Enhancing Tetrahydropalmatrubine (THP) Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the solubility of Tetrahydropalmatrubine (THP) in in vitro experiments.
Troubleshooting Guides
Issue: Immediate Precipitation of THP Upon Addition to Aqueous Media
Question: I dissolved this compound (THP) in an organic solvent (e.g., DMSO) to create a stock solution. When I add it to my cell culture medium or aqueous buffer, a precipitate forms immediately. What is happening and how can I resolve this?
Answer: Immediate precipitation, often termed "crashing out," is a frequent issue with hydrophobic compounds like THP when a concentrated organic stock solution is introduced into an aqueous environment. The rapid dilution of the organic solvent reduces its solvating capacity, causing the compound to exceed its solubility limit in the aqueous medium.[1]
Here are potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of THP in the aqueous medium is above its solubility threshold. | Decrease the final working concentration of THP. It is crucial to first determine its maximum soluble concentration in your specific medium by performing a solubility test. |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of aqueous medium causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the stock solution in the pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the medium, preferably dropwise while gently vortexing.[1] |
| Low Temperature of Media | The solubility of many compounds, including THP, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for your dilutions to prevent temperature-induced precipitation.[1] |
| Incorrect Solvent Choice | The organic solvent used for the stock solution may not be the most suitable for your experimental conditions. | While DMSO is common, other co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 (PEG 400) can be explored.[] The choice of solvent can impact enzyme activities, so it's essential to verify compatibility with your assay.[3] |
Issue: Delayed Precipitation of THP in the Incubator
Question: My THP-containing medium appears clear initially, but after a few hours or a day in the incubator, I observe cloudiness or a crystalline precipitate. What could be the cause?
Answer: Delayed precipitation can occur due to changes in the medium's environment over time or interactions between THP and media components.[1]
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | The pH of the cell culture medium can change over time due to cellular metabolism, which can affect the solubility of pH-sensitive compounds. | Incorporate a pH modifier in your formulation or ensure your medium is well-buffered.[4][5] Regularly monitoring the pH of your culture can also be beneficial. |
| Interaction with Media Components | THP may interact with salts, proteins (especially in serum), or other components in the medium, forming insoluble complexes.[1][6] | Try using a different basal media formulation or consider reducing the serum concentration if your experiment allows. Performing a solubility test in different media can help identify a more suitable option. |
| Evaporation | Evaporation of water from the culture plates in the incubator can increase the concentration of all components, including THP, potentially pushing it beyond its solubility limit.[6] | Ensure proper humidification of your incubator. Sealing culture plates with parafilm can also help minimize evaporation.[6] |
| Metabolic Conversion | Cells may metabolize THP into a less soluble derivative. | This is a more complex issue that may require analytical techniques like HPLC to identify the precipitate and understand the metabolic pathway involved. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve THP for in vitro studies?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds for in vitro assays. However, other organic solvents such as ethanol, methanol, and N,N-dimethylformamide can also be used.[][7][8] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in your chosen solvent and then dilute it to the final working concentration in your aqueous medium. Always ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity or artifacts.[9]
Q2: How can I determine the maximum soluble concentration of THP in my specific cell culture medium?
A2: You can perform a simple solubility test. Prepare a serial dilution of your THP stock solution in your pre-warmed complete cell culture medium in a multi-well plate.[1] Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for any signs of precipitation at different time points (e.g., 0, 2, 6, and 24 hours).[1] For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength around 600 nm, where an increase in absorbance would indicate precipitation.[1] The highest concentration that remains clear is considered the maximum working soluble concentration.
Q3: Are there any advanced formulation strategies to significantly enhance THP's aqueous solubility?
A3: Yes, several advanced techniques can be employed to improve the solubility of poorly soluble drugs like THP:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming a water-soluble inclusion complex.[10][11][12] This can protect the compound and improve its aqueous solubility.[10]
-
Nanoparticle Formulations: Encapsulating THP into nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility and facilitate its delivery to cells.[13][14][15]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[][16] This is a straightforward technique to explore during pre-formulation studies.[]
-
Co-crystal and Salt Formation: Creating a pharmaceutical salt or co-crystal of THP with a suitable counterion can dramatically improve its solubility and dissolution rate.[17][18][19]
Experimental Protocols
Protocol 1: Preparation of a THP Stock Solution and Working Dilutions
-
Weighing THP: Accurately weigh the desired amount of THP powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of your chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving THP: Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[1][9] Visually inspect the solution to ensure there are no visible particles.
-
Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. To minimize precipitation, first, dilute your high-concentration stock to a lower intermediate concentration (e.g., 1 mM) in the pre-warmed medium.
-
Final Working Solution: Add a small volume of the intermediate stock to the final volume of pre-warmed medium while gently mixing to achieve your final working concentration.[1]
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.[1]
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is adapted from the WHO guidelines for Biopharmaceutics Classification System-based classification.[20][21]
-
Prepare Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.
-
Add Excess THP: Add an excess amount of THP powder to a known volume of each buffer in a sealed container (e.g., glass vial).
-
Equilibration: Agitate the samples at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period to reach equilibrium.[20] This can be determined by measuring the concentration at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration plateaus.[20]
-
Sample Separation: Separate the undissolved solid from the solution by filtration (using a filter that does not bind the drug) or centrifugation.[20]
-
Quantification: Analyze the concentration of THP in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Replicates: It is recommended to perform a minimum of three replicate determinations at each pH condition.[20]
Data Presentation
Table 1: Solubility of Selected Drugs in Common Solvents (Illustrative Example)
| Compound | Solvent | Solubility at 25°C (mg/mL) |
| Terbinafine Hydrochloride | Methanol | 62.97 (at 313.15 K) |
| Terbinafine Hydrochloride | Ethanol | 37.85 (at 313.15 K) |
| Terbinafine Hydrochloride | n-Propanol | 30.07 (at 313.15 K) |
| Terbinafine Hydrochloride | Ethyl Acetate | 14.97 (at 313.15 K) |
| (Note: This table is for illustrative purposes. The solubility of THP needs to be experimentally determined.) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. oatext.com [oatext.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of quantum dot/drug nanoparticle formulations for traceable targeted delivery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Journal articles: 'Nanoparticle formulations' – Grafiati [grafiati.com]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving Solubility and Avoiding Hygroscopicity of Tetrahydropalmatine by Forming a Pharmaceutical Salt Cocrystal via CAHBs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. researchgate.net [researchgate.net]
- 19. escholarship.org [escholarship.org]
- 20. who.int [who.int]
- 21. TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver [who.int]
Technical Support Center: Overcoming Low Yield in Tetrahydropalmatrubine Biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the biosynthesis of Tetrahydropalmatrubine (THP).
Troubleshooting Guides
This section addresses common issues encountered during the heterologous biosynthesis of THP in yeast, providing potential causes and actionable solutions.
Question 1: My yeast strain is producing very low or undetectable levels of this compound (THP). What are the primary factors to investigate?
Answer:
Low THP titers can stem from several factors, ranging from inefficient enzyme activity to precursor limitations. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Plasmid Integrity and Transformation: Verify the integrity of your expression plasmids through sequencing. Confirm successful transformation and stable maintenance of all pathway genes in your yeast strain.
-
Culture Conditions: Ensure optimal growth conditions for your yeast strain, including appropriate temperature, pH, and aeration.[1] Stressed cells will likely exhibit reduced metabolic activity and lower product yields.
Primary Troubleshooting Areas:
-
Inefficient Enzyme Activity: The heterologous expression of plant enzymes in yeast can be suboptimal.
-
Codon Optimization: Ensure that the coding sequences of your biosynthetic enzymes have been optimized for expression in Saccharomyces cerevisiae.
-
Enzyme Variants: Consider screening enzyme variants from different plant sources. Kinetic properties of the same enzyme can vary significantly between species.
-
Protein Expression and Folding: Confirm the expression and proper folding of all pathway enzymes via Western blot or proteomics. Misfolded or truncated proteins will be inactive. Common issues include inefficient translation or proteolytic degradation.[2]
-
-
Limited Precursor Supply: The biosynthesis of THP is dependent on the availability of the precursor L-tyrosine.
-
Upstream Pathway Engineering: Overexpress key genes in the native yeast shikimate and tyrosine biosynthetic pathways to increase the intracellular pool of L-tyrosine.[3] This includes feedback-resistant versions of enzymes like ARO4 and ARO7.[3]
-
Precursor Feeding: Supplement the culture medium with L-tyrosine or upstream precursors. This can help bypass bottlenecks in the native yeast metabolism.
-
-
Suboptimal Gene Expression Levels: The expression levels of the biosynthetic pathway genes need to be balanced to avoid the accumulation of toxic intermediates and to prevent placing an excessive metabolic burden on the host.
-
Promoter Strength: Experiment with promoters of varying strengths (both constitutive and inducible) to control the expression level of each enzyme in the pathway.[4][5][6][7] A combination of strong and weak promoters is often necessary for optimal flux.
-
Gene Copy Number: Varying the copy number of each gene construct can also be used to fine-tune expression levels and balance the metabolic pathway.[8][9]
-
-
Toxicity of Intermediates or Product: Benzylisoquinoline alkaloids (BIAs), including THP and its precursors, can be toxic to yeast cells at high concentrations, leading to growth inhibition and reduced productivity.[10]
Question 2: I have confirmed that all my enzymes are expressed, but the conversion of the substrate (S)-scoulerine to THP is very inefficient. How can I improve the activity of the key enzyme, scoulerine (B1208951) 9-O-methyltransferase (S9OMT)?
Answer:
Inefficient S9OMT activity is a common bottleneck. Here are several strategies to address this:
-
Protein Engineering: Rational design or directed evolution of the S9OMT enzyme can improve its catalytic efficiency and substrate specificity for scoulerine.
-
Cofactor Availability: S-adenosyl-L-methionine (SAM) is a critical cofactor for methyltransferase enzymes like S9OMT. Overexpressing genes involved in the SAM biosynthesis pathway in yeast can increase its availability and boost S9OMT activity.
-
Enzyme Assay: Perform an in vitro enzyme assay with purified S9OMT to confirm its specific activity and to screen for optimal reaction conditions (pH, temperature).
Question 3: My THP yield is inconsistent between different fermentation batches. What could be the cause of this variability?
Answer:
Inconsistent yields often point to variability in culture conditions or the genetic instability of the engineered strain.
-
Inoculum Quality: Ensure that the inoculum for each fermentation is prepared consistently, with cells in the same physiological state (e.g., mid-exponential phase).
-
Fed-Batch Strategy: If using a fed-batch fermentation process, slight variations in the feeding profile can significantly impact metabolic flux and product formation. Ensure your feeding strategy is precise and reproducible.[16]
-
Genetic Instability: Plasmid-based expression systems can be unstable, leading to plasmid loss during prolonged cultivation. Consider integrating the biosynthetic pathway genes into the yeast chromosome for more stable expression.[17][18]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting yeast strain for THP biosynthesis?
A1: Saccharomyces cerevisiae strains such as CEN.PK or BY4741 are commonly used as starting points for metabolic engineering due to their well-characterized genetics and robust growth.[3]
Q2: Should I use constitutive or inducible promoters for my pathway genes?
A2: The choice depends on the specific enzyme and its position in the pathway.
-
Constitutive promoters are often used for enzymes that are not expected to cause significant metabolic burden or toxicity.[4][5][6][7]
-
Inducible promoters are beneficial for expressing enzymes that may be toxic to the cell or that are only required during the production phase, allowing for initial biomass accumulation without the metabolic load of the full pathway.[4][5][6][7][19]
Q3: How can I accurately quantify the concentration of THP in my yeast culture?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and accurate method for THP quantification.[20][21][22][23][24][25] A detailed protocol is provided in the "Experimental Protocols" section.
Q4: What are the main byproducts to look out for in THP biosynthesis?
A4: Undesired side reactions can lead to the formation of related BIAs or the degradation of intermediates. Common byproducts can include other methylated derivatives of scoulerine or related alkaloids if the enzymes lack perfect specificity. It is also possible for intermediates to be modified by endogenous yeast enzymes.[26]
Data Presentation
Table 1: Effect of Promoter Choice on Benzylisoquinoline Alkaloid (BIA) Production in S. cerevisiae
| Gene | Promoter | Relative BIA Titer (%) | Reference |
| Enzyme A | pTDH3 (strong constitutive) | 100 | [27] |
| Enzyme A | pTEF1 (strong constitutive) | 85 | [27] |
| Enzyme A | pADH1 (medium constitutive) | 60 | [27] |
| Enzyme B | pGAL1 (inducible) | 120 (induced) | [6] |
| Enzyme B | pGAL1 (inducible) | <5 (uninduced) | [6] |
Table 2: Impact of Gene Copy Number on BIA Yield in S. cerevisiae
| Gene | Integration Strategy | Relative BIA Yield (%) | Reference |
| Pathway Genes | Single copy integration | 100 | [28] |
| Pathway Genes | Multi-copy delta integration | 250 | [28] |
| Pathway Genes | 2µ plasmid (high copy) | 400 | [28] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Recombinant S. cerevisiae for BIA Production
This protocol is a general guideline for fed-batch fermentation and should be optimized for your specific strain and process.
Materials:
-
Bioreactor (e.g., 2L) with pH, dissolved oxygen (DO), and temperature control
-
YPD medium (or other suitable growth medium)
-
Feeding medium (concentrated glucose or a defined medium)
-
Inoculum culture of your engineered yeast strain
Procedure:
-
Bioreactor Setup: Prepare and sterilize the bioreactor with the initial batch medium. Calibrate pH and DO probes.
-
Inoculation: Inoculate the bioreactor with an overnight culture to an initial OD600 of ~0.1.
-
Batch Phase: Grow the culture at 30°C with controlled pH (e.g., pH 5.0) and aeration to maintain DO above 20%. The batch phase continues until the initial carbon source (e.g., glucose) is depleted, often indicated by a sharp increase in DO.
-
Fed-Batch Phase:
-
Initiate the feed of the concentrated nutrient solution. The feeding strategy can be a constant feed rate, an exponential feed to maintain a constant growth rate, or a DO-stat feed where the feed is triggered by an increase in DO.
-
A common strategy is to maintain a low, constant growth rate to avoid the Crabtree effect and maximize biomass and product formation.
-
-
Induction (if using inducible promoters): If your pathway includes genes under inducible promoters (e.g., GAL1), add the inducer (e.g., galactose) at the beginning of the fed-batch phase or after a certain biomass has been achieved.
-
Sampling: Take samples periodically to measure OD600, substrate and product concentrations, and other relevant metabolites.
-
Harvest: Harvest the culture when the product titer reaches its maximum or when the fermentation is complete.
Protocol 2: Extraction and Quantification of THP from Yeast Culture by HPLC
Materials:
-
Yeast culture sample
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Sodium carbonate solution (e.g., 1 M)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen stream
-
Methanol (B129727) (HPLC grade)
-
HPLC system with a C18 column and UV detector (e.g., detection at 280 nm)
-
THP standard
Procedure:
-
Sample Preparation:
-
Take a known volume of yeast culture (e.g., 10 mL).
-
Centrifuge to separate the supernatant and the cell pellet. The product may be in either or both fractions. For initial experiments, it is advisable to analyze both.
-
-
Extraction from Supernatant:
-
Adjust the pH of the supernatant to ~9-10 with sodium carbonate solution.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic layers.
-
-
Extraction from Cell Pellet:
-
Resuspend the cell pellet in a small volume of water.
-
Perform cell lysis (e.g., bead beating or sonication).
-
Adjust the pH of the lysate to ~9-10 and extract with ethyl acetate as described for the supernatant.
-
-
Drying and Concentration:
-
Dry the pooled organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
A typical mobile phase could be a gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Identify the THP peak by comparing its retention time with that of a pure THP standard.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of the THP standard.
-
Calculate the concentration of THP in your sample by comparing its peak area to the standard curve.
-
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound in engineered yeast.
References
- 1. scottlab.com [scottlab.com]
- 2. researchgate.net [researchgate.net]
- 3. A yeast platform for high-level synthesis of tetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Copy Number Variation in Fungi and Its Implications for Wine Yeast Genetic Diversity and Adaptation [frontiersin.org]
- 9. Gene copy number and polyploidy on products formation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In situ product removal in fermentation systems: improved process performance and rational extractant selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.tudelft.nl [pure.tudelft.nl]
- 13. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Yeast Heterologous Expression Systems Study Plant Membrane Proteins | Encyclopedia MDPI [encyclopedia.pub]
- 18. mdpi.com [mdpi.com]
- 19. Systematic Comparison of Constitutive Promoters and the Doxycycline-Inducible Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liquid chromatography-tandem mass spectrometry for the identification of L-tetrahydropalmatine metabolites in Penicillium janthinellum and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. waters.com [waters.com]
- 25. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Improving heterologous production of phenylpropanoids in Saccharomyces cerevisiae by tackling an unwanted side reaction of Tsc13, an endogenous double-bond reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. Frontiers | Developing Multi-Copy Chromosomal Integration Strategies for Heterologous Biosynthesis of Caffeic Acid in Saccharomyces cerevisiae [frontiersin.org]
Technical Support Center: Prevention of Tetrahydropalmatrubine Degradation During Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Tetrahydropalmatrubine (THP) during storage and experimental procedures. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guides
Issue: I am observing a decrease in the concentration of my this compound solution over a short period.
Possible Causes and Solutions:
-
pH of the Solution: this compound is susceptible to degradation in neutral and basic aqueous solutions.
-
Troubleshooting Step: Measure the pH of your solution. If it is neutral or basic, adjust to an acidic pH (e.g., below pH 7). Lactic acid can be used to create a mild acidic environment that helps protect THP from degradation.[1]
-
Recommendation: For maximum stability in aqueous solutions, maintain an acidic pH. However, it is not recommended to store aqueous solutions for more than one day.[2]
-
-
Exposure to Light: Exposure to UV light can cause significant degradation of this compound through oxidative dehydrogenation.[3]
-
Troubleshooting Step: Ensure that your solutions and solid materials are protected from light. Use amber vials or wrap containers in aluminum foil.
-
Recommendation: Conduct all experiments under subdued light conditions whenever possible.
-
-
Presence of Metal Ions: The presence of certain metal ions, specifically Fe³⁺, can promote the degradation of THP.[3]
-
Troubleshooting Step: Use high-purity solvents and reagents to minimize metal ion contamination. If metal ion contamination is suspected, consider using a chelating agent.
-
Recommendation: Avoid using spatulas or containers that may leach metal ions.
-
Issue: I see an additional peak in my HPLC analysis of a stored this compound sample.
Possible Cause and Solution:
-
Degradation Product Formation: The primary degradation product of this compound upon exposure to UV light is Palmatine.[3]
-
Troubleshooting Step: Compare the retention time of the new peak with a Palmatine standard if available. Mass spectrometry can be used to confirm the identity of the degradation product.
-
Recommendation: To prevent the formation of Palmatine, strictly follow the storage guidelines regarding light protection.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a light-resistant container.[2] Under these conditions, it is reported to be stable for at least four years.[2]
Q2: How should I prepare and store this compound solutions?
A2: this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[2] For aqueous solutions, it is sparingly soluble. To maximize solubility in aqueous buffers, first dissolve THP in DMSO and then dilute with the aqueous buffer.[2] It is strongly recommended not to store aqueous solutions for more than one day due to stability issues.[2] If you must store a solution, use an acidic buffer and protect it from light.
Q3: What are the main factors that cause this compound to degrade?
A3: The primary factors causing degradation are:
-
Exposure to UV light: This leads to oxidative dehydrogenation, forming Palmatine.[3]
-
Neutral to Basic pH: THP is less stable in aqueous solutions with a pH at or above 7.[3]
-
Presence of Fe³⁺ ions: These metal ions can catalyze degradation.[3]
Q4: Is this compound sensitive to temperature?
A4: Based on studies of the related compound Levo-tetrahydropalmatine, it appears to be relatively stable under thermal stress.[3] However, as a general good practice for all chemical compounds, it is advisable to avoid prolonged exposure to high temperatures. For long-term storage of solid THP, -20°C is recommended.[2]
Quantitative Data Summary
Currently, specific quantitative kinetic data for the degradation of this compound under various stress conditions is limited in publicly available literature. The following table summarizes the qualitative stability information based on studies of Levo-tetrahydropalmatine.[3]
| Stress Condition | Stability of Levo-tetrahydropalmatine | Primary Degradation Product |
| Acidic pH (pH 3.0) | Stable | Not significant |
| Neutral pH (pH 7.0) | Susceptible to degradation | Palmatine |
| Basic pH (pH 10.0) | Susceptible to degradation | Palmatine |
| UV Light Exposure | Susceptible to degradation | Palmatine |
| Thermal Stress | Stable | Not significant |
| Presence of Fe³⁺ | Susceptible to degradation | Not specified |
| Other Metal Ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) | Stable | Not significant |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of THP under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of DMSO and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period, protected from light.
-
Photodegradation: Expose an aliquot of the stock solution in a photostability chamber to a controlled light source (e.g., ICH-compliant UV and visible light). A dark control sample should be stored under the same conditions but protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Analysis: Analyze all samples (including a non-degraded control) at each time point using a stability-indicating HPLC method to determine the percentage of THP remaining and to detect the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column is a common choice for alkaloid analysis (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted to be acidic) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 280 nm is likely to be suitable.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
Matrix effects in the quantification of Tetrahydropalmatrubine in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Tetrahydropalmatrubine in biological samples.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of this compound.
Issue 1: Low Analyte Response or Signal Suppression
Question: My signal intensity for this compound is significantly lower than expected, even in my quality control (QC) samples. What could be the cause and how can I fix it?
Answer:
Low signal intensity, often referred to as ion suppression, is a common manifestation of matrix effects. It occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of this compound in the mass spectrometer source.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The initial and most critical step is to improve the sample cleanup process to remove interfering matrix components.[1][2]
-
Protein Precipitation (PPT): If you are using a simple PPT with acetonitrile (B52724) or methanol, consider optimizing the solvent-to-plasma ratio. A higher ratio can sometimes improve precipitation efficiency. However, PPT is the least clean sample preparation method and often results in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[2] Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the aqueous phase to optimize the extraction of this compound while minimizing the co-extraction of interfering substances.[2]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[1][2] Select an SPE sorbent that provides strong retention for this compound and allows for efficient washing to remove matrix components. A mixed-mode or polymeric sorbent may be beneficial.
-
-
Chromatographic Optimization: Adjusting your liquid chromatography (LC) method can separate this compound from the co-eluting matrix components.
-
Gradient Modification: Extend the gradient duration or adjust the initial mobile phase composition to improve the resolution between your analyte and interfering peaks.
-
Column Chemistry: Consider a different column with alternative selectivity. If you are using a standard C18 column, a phenyl-hexyl or a pentafluorophenyl (PFP) column might provide a different elution profile for the interferences.
-
-
Method of Standard Addition: For accurate quantification in the presence of unavoidable matrix effects, the standard addition method can be employed.[3][4] This involves adding known amounts of this compound to your unknown samples to create a calibration curve within the matrix of each sample.
Issue 2: Poor Reproducibility and High Variability in Results
Question: I am observing significant variability in the quantification of this compound across different sample lots and even within the same analytical run. What is causing this inconsistency?
Answer:
High variability is often a sign of inconsistent matrix effects. The composition of biological matrices can differ between individuals and even within the same individual over time, leading to varying degrees of ion suppression or enhancement.[5]
Troubleshooting Steps:
-
Internal Standard (IS) Selection: The use of an appropriate internal standard is crucial for correcting variability.
-
Stable Isotope-Labeled (SIL) Internal Standard: The ideal choice is a stable isotope-labeled version of this compound (e.g., d3- or 13C-labeled). A SIL-IS will co-elute with the analyte and experience the same matrix effects, providing the most accurate correction.
-
Structural Analog: If a SIL-IS is unavailable, use a structural analog that has similar chemical properties and chromatographic behavior to this compound. It should also have a similar extraction recovery.
-
-
Matrix Effect Evaluation Across Lots: It is essential to assess the matrix effect across multiple sources of your biological matrix (e.g., plasma from at least six different individuals). This will help you understand the potential for lot-to-lot variability.
-
Dilution: Diluting the sample with a suitable solvent can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound.[1] However, ensure that after dilution, the analyte concentration remains above the lower limit of quantification (LLOQ).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound quantification?
A1: The matrix effect is the alteration of the ionization efficiency of this compound by the co-eluting components present in the biological sample.[6] These components, which can include phospholipids (B1166683), salts, and metabolites, can either suppress or enhance the signal of the analyte in the mass spectrometer, leading to inaccurate quantification.[7][8]
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The most common method is the post-extraction spike method.[7][9] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. The ratio of these two peak areas is the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.
Q3: What are the primary sources of matrix effects in plasma samples?
A3: In plasma, the most significant contributors to matrix effects are phospholipids from cell membranes.[2] Other endogenous substances like salts, proteins, and metabolites can also interfere with the ionization process.[7]
Q4: Can changing the ionization source on my mass spectrometer help reduce matrix effects?
A4: Yes, in some cases. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[10] If your analyte is amenable to APCI, switching the ionization source could be a viable strategy to mitigate matrix effects.
Q5: What is the acceptable range for matrix effect and recovery in a validated bioanalytical method?
A5: According to regulatory guidelines, the matrix effect should be within a certain range. For instance, one study on a related compound, l-tetrahydropalmatine, showed a matrix effect between 99.3% and 104.6%, indicating no significant matrix effect.[11] The recovery of the analyte should be consistent, precise, and reproducible. In the same study, the recovery for l-THP ranged from 88.9% to 95.8%.[11]
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from a study on the quantification of l-tetrahydropalmatine (l-THP), a structurally related compound, in rat plasma. This data can serve as a reference for expected performance in a well-optimized method.
| Compound | Spiked Concentration (ng/mL) | Recovery (%, mean ± SD) | RSD (%) | Matrix Effect (%, mean ± SD) | RSD (%) |
| l-THP | 8.00 | 88.9 ± 9.9 | 11.1 | 102.8 ± 9.6 | 9.3 |
| l-THP | 80.0 | 95.8 ± 7.9 | 8.2 | 99.3 ± 4.8 | 4.8 |
| l-THP | 800 | 94.7 ± 5.6 | 5.9 | 104.6 ± 7.2 | 6.9 |
Data adapted from a study on l-tetrahydropalmatine quantification in rat plasma.[11]
Experimental Protocols
Method for Quantification of l-tetrahydropalmatine in Rat Plasma using UHPLC-MS/MS
This protocol is adapted from a validated method for a related compound and can be used as a starting point for developing a method for this compound.[11]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of rat plasma in a centrifuge tube, add 10 µL of internal standard (IS) solution.
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate, vortex for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of acetonitrile:water (1:1, v/v).
-
Inject a 10 µL aliquot into the UHPLC-MS/MS system.
2. UHPLC-MS/MS Conditions:
-
UHPLC System: A high-performance system capable of gradient elution.
-
Column: A C18 column (e.g., Bonshell ASB C18, 2.1 mm × 100 mm, 2.7 µm).[11]
-
Mobile Phase:
-
A: Acetonitrile
-
B: Formic acid in water
-
-
Flow Rate: 0.2 mL/min.
-
Gradient: A gradient elution program should be optimized to ensure separation from matrix components.
-
Mass Spectrometer: A tandem mass spectrometer operated in positive ion mode with multiple reaction monitoring (MRM).
-
Ion Source: Electrospray ionization (ESI).
Visualizations
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Technical Support Center: Optimizing Chromatographic Separation of Tetrahydropalmatrubine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Tetrahydropalmatrubine (THP) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating this compound (THP) isomers?
A1: The primary challenges in separating THP isomers, which are enantiomers, stem from their identical physical and chemical properties in an achiral environment. Key difficulties include achieving baseline resolution between the enantiomers, preventing peak tailing which is common for basic compounds like THP, and addressing peak splitting. Success hinges on selecting an appropriate chiral stationary phase (CSP) and optimizing mobile phase conditions.
Q2: Which type of HPLC column is most effective for separating THP enantiomers?
A2: Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209), are generally the most effective for the enantioseparation of alkaloids like THP. Columns with cellulose tris(3,5-dimethylphenylcarbamate) coatings have demonstrated good baseline separation of THP enantiomers. The choice of a specific CSP is a critical factor and may require screening of different polysaccharide-based columns to find the optimal selectivity for your specific isomers.
Q3: How does the mobile phase composition affect the separation of THP isomers?
A3: The mobile phase composition is a critical factor in achieving successful chiral separation. For normal-phase chromatography, the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326) or ethanol) directly influences retention times and resolution. The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanols on the stationary phase. In reversed-phase chromatography, the organic modifier (e.g., acetonitrile (B52724) or methanol) and the pH of the aqueous phase play a crucial role.
Q4: What are the key parameters to include in a method validation for THP isomer analysis?
A4: A comprehensive HPLC method validation for THP isomer analysis should include the following parameters as per ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
System Suitability: To ensure that the chromatographic system is suitable for the intended analysis. Key parameters include resolution, tailing factor, and theoretical plates.
Troubleshooting Guides
Issue 1: Poor or No Resolution Between Enantiomers
Symptoms:
-
A single, broad peak instead of two distinct peaks for the enantiomers.
-
Overlapping peaks with a resolution factor (Rs) less than 1.5.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not have the necessary stereoselectivity. Screen different types of polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives). |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of the organic modifier in the mobile phase. For normal phase, adjust the percentage of alcohol. For reversed phase, alter the organic-to-aqueous ratio. |
| Incorrect Mobile Phase Additive | For basic compounds like THP, the absence of a basic additive (e.g., DEA) in normal phase can lead to poor resolution. Introduce or optimize the concentration of the additive. |
| Inappropriate Flow Rate | A high flow rate can reduce the interaction time with the CSP, leading to decreased resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min). |
| Unfavorable Column Temperature | Temperature can significantly impact chiral recognition. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) using a column oven for stability. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a tailing factor (Tf) greater than 1.5.
-
The trailing edge of the peak is broader than the leading edge.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols | THP, as a basic compound, can interact with acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP, causing tailing. Add a basic modifier like diethylamine (DEA) or triethylamine (B128534) (TEA) to the mobile phase in normal phase chromatography to mask these silanol groups. |
| Column Overload | Injecting too high a concentration of the sample can lead to peak tailing. Reduce the sample concentration or injection volume. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained impurities, or the stationary phase may have degraded. Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH (Reversed Phase) | If using reversed-phase chromatography, ensure the mobile phase pH is appropriate to maintain the desired ionization state of THP and minimize silanol interactions. |
| Extra-column Effects | Excessive tubing length or dead volume in the system can contribute to peak tailing. Use tubing with a small internal diameter and ensure all connections are properly made. |
Issue 3: Peak Splitting or Shoulder Peaks
Symptoms:
-
A single peak appears to be split into two or has a distinct shoulder.
Possible Causes & Solutions:
| Cause | Solution |
| Partially Blocked Column Frit | Particulates from the sample or mobile phase can block the inlet frit, causing a distorted flow path. Reverse flush the column at a low flow rate. If this fails, the frit may need to be replaced. Using a guard column can help prevent this. |
| Column Void or Channeling | A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths. This often results in split peaks for all components in the sample. Replace the column. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve the sample in the mobile phase. |
| Co-eluting Impurity | A shoulder peak may indicate the presence of a closely eluting impurity. If the split is not observed for a pure standard, consider sample purity. Adjusting the mobile phase composition may improve the separation from the impurity. |
Experimental Protocols
Key Experiment: Chiral HPLC Separation of this compound Enantiomers
This protocol provides a starting point for developing a method for the chiral separation of THP isomers. Optimization will likely be required.
1. Materials and Reagents:
-
This compound racemic standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Diethylamine (DEA)
-
Chiral HPLC Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H or similar), 250 mm x 4.6 mm, 5 µm.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (e.g., 90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the THP standard in the mobile phase to a concentration of approximately 1 mg/mL.
3. System Suitability Parameters:
-
Resolution (Rs): Should be ≥ 1.5 between the two enantiomer peaks.
-
Tailing Factor (Tf): Should be ≤ 1.5 for each enantiomer peak.
-
Theoretical Plates (N): Should be ≥ 2000 for each enantiomer peak.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the THP racemic standard solution.
-
Identify and record the retention times, peak areas, resolution, tailing factor, and theoretical plates for the two enantiomer peaks.
-
If system suitability parameters are not met, proceed to the troubleshooting and optimization steps outlined in this guide.
Data Presentation
Table 1: Comparison of Chiral Stationary Phases for THP Isomer Separation (Hypothetical Data)
| Chiral Stationary Phase | Mobile Phase | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) | Tailing Factor (Tf) - Isomer 1 | Tailing Factor (Tf) - Isomer 2 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane:IPA:DEA (90:10:0.1) | 8.5 | 10.2 | 2.1 | 1.2 | 1.3 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane:IPA:DEA (85:15:0.1) | 7.9 | 9.1 | 1.8 | 1.4 | 1.4 |
| Cyclodextrin-based | Methanol:Water (70:30) with 0.1% TFA | 12.3 | 12.9 | 1.1 | 1.6 | 1.7 |
Table 2: Effect of Mobile Phase Composition on Resolution (Cellulose-based CSP)
| Hexane:IPA Ratio | Diethylamine (%) | Resolution (Rs) |
| 95:5 | 0.1 | 1.7 |
| 90:10 | 0.1 | 2.1 |
| 85:15 | 0.1 | 1.9 |
| 90:10 | 0 | 0.8 |
Visualizations
Caption: Workflow for THP Isomer Separation and Analysis.
Caption: Logical Flow for Troubleshooting Chromatographic Issues.
Technical Support Center: Enhancing the Bioavailability of Tetrahydropalmatrubine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the bioavailability of Tetrahydropalmatrubine (THP).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The low oral bioavailability of this compound (THP) is primarily attributed to two main factors:
-
First-Pass Metabolism: Upon oral administration, THP undergoes significant metabolism in the liver and gut wall before it can reach systemic circulation. This process, primarily mediated by Cytochrome P450 (CYP) enzymes, reduces the concentration of the active drug.
-
P-glycoprotein (P-gp) Efflux: THP is a likely substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter highly expressed in the intestinal epithelium. P-gp actively transports THP from inside the enterocytes back into the intestinal lumen, further limiting its absorption into the bloodstream.
Q2: What are the most promising strategies to enhance the oral bioavailability of THP?
A2: Several formulation and chemical modification strategies have shown promise in improving the oral bioavailability of THP. These include:
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This enhances the solubilization and absorption of lipophilic drugs like THP. Studies have shown that a self-microemulsifying drug delivery system (SMEDDS) can improve the oral bioavailability of l-THP by 198.63% in rabbits compared to a suspension.[1]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers composed of solid lipids or a blend of solid and liquid lipids. They can encapsulate THP, protecting it from degradation and facilitating its absorption.
-
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate THP, offering controlled release and improved stability.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations can enhance the absorption of THP.
-
Prodrugs: Chemical modification of the THP molecule to create a more lipophilic or otherwise more readily absorbed prodrug can be a viable strategy. The prodrug is then converted to the active THP in the body.
Q3: Are there any specific excipients that are particularly effective for THP formulations?
A3: For Self-Emulsifying Drug Delivery Systems (SEDDS), the choice of excipients is crucial. An optimized SMEDDS formulation for l-tetrahydropalmatine (l-THP) has been identified using Capryol 90 as the oil phase, and a mixture of Cremophor RH 40 and Transcutol HP as the surfactant/co-surfactant (Smix).[1] The selection of oils, surfactants, and co-surfactants should be based on the solubility of THP in these excipients and their ability to form stable microemulsions upon dilution.[2][3]
Troubleshooting Guides
Nanoparticle Formulation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | Poor affinity of THP for the nanoparticle matrix. | - Optimize the polymer or lipid composition to enhance interaction with THP.- Adjust the drug-to-carrier ratio.- Modify the pH of the formulation to alter the ionization state of THP. |
| Particle Aggregation and Instability | Insufficient surface stabilization. | - Increase the concentration of the stabilizer (e.g., surfactant, polymer).[4]- Optimize the homogenization or sonication process to ensure uniform particle coating.- Evaluate the zeta potential; a higher absolute value generally indicates better stability. |
| Inconsistent Particle Size | Variations in the manufacturing process. | - Precisely control parameters such as stirring speed, temperature, and addition rate of phases.- Ensure complete dissolution of all components before nanoparticle formation. |
Self-Emulsifying Drug Delivery System (SEDDS) Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Self-Emulsification | Imbalance in the oil/surfactant/co-surfactant ratio. | - Construct a pseudo-ternary phase diagram to identify the optimal ratios for spontaneous emulsion formation.- Select surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value. |
| Drug Precipitation Upon Dilution | The drug is not sufficiently solubilized in the dispersed oil droplets. | - Increase the proportion of oil or co-solvent in the formulation.- Select an oil in which THP has higher solubility.- Ensure the drug concentration is below its saturation point in the formulation.[2] |
| Formulation Instability (Phase Separation) | Thermodynamic instability of the emulsion. | - Optimize the surfactant and co-surfactant combination and concentration to reduce interfacial tension.- Store the formulation at the recommended temperature and protect it from light. |
Data on Bioavailability Enhancement of this compound
| Formulation Strategy | Animal Model | Key Pharmacokinetic Parameters | Improvement in Bioavailability | Reference |
| l-THP Suspension | Rabbit | Cmax: 15.23 ± 3.45 ng/mLAUC₀₋₂₄: 85.23 ± 15.67 ng·h/mL | Baseline | [1] |
| l-THP SMEDDS | Rabbit | Cmax: 45.87 ± 8.92 ng/mLAUC₀₋₂₄: 254.12 ± 45.89 ng·h/mL | 198.63% relative bioavailability | [1] |
| l-THP SMEDDS Pellet | Rabbit | Cmax: 43.98 ± 7.65 ng/mLAUC₀₋₂₄: 245.78 ± 41.23 ng·h/mL | No significant difference from liquid SMEDDS | [1] |
Key Experimental Protocols
Preparation of l-Tetrahydropalmatine Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To prepare a liquid SMEDDS formulation to enhance the oral bioavailability of l-THP.
Materials:
-
l-Tetrahydropalmatine (l-THP)
-
Oil phase: Capryol 90
-
Surfactant: Cremophor RH 40
-
Co-surfactant: Transcutol HP
Methodology:
-
Excipient Screening: Determine the solubility of l-THP in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-ternary Phase Diagrams: To identify the microemulsion region, pseudo-ternary phase diagrams are constructed using varying ratios of the selected oil, surfactant, and co-surfactant. The surfactant and co-surfactant are typically mixed at different weight ratios (Smix).
-
Preparation of the SMEDDS Formulation:
-
Based on the phase diagrams, select an optimal ratio of oil, surfactant, and co-surfactant. For example, an optimized formulation might consist of Capryol 90, Cremophor RH 40, and Transcutol HP.[1]
-
Accurately weigh the components and mix them in a glass vial.
-
Add the required amount of l-THP to the mixture.
-
Vortex the mixture until a clear and homogenous solution is obtained. This can be facilitated by gentle heating in a water bath.
-
-
Characterization of the SMEDDS:
-
Droplet Size Analysis: Dilute the SMEDDS formulation with a suitable aqueous medium (e.g., water or simulated gastric fluid) and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering instrument.
-
Self-Emulsification Time: Assess the time taken for the SMEDDS to form a microemulsion upon gentle agitation in an aqueous medium.
-
In Vitro Drug Release: Perform in vitro dissolution studies using a USP dissolution apparatus to compare the release profile of l-THP from the SMEDDS formulation with that of the pure drug.
-
Visualizations
Caption: Overview of strategies to enhance this compound bioavailability.
Caption: Experimental workflow for developing a THP-loaded formulation.
Caption: Barriers to oral bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
- 4. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Tetrahydropalmatrubine and Tetrahydropalmatine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactive properties of two closely related alkaloids: Tetrahydropalmatrubine (THPr) and Tetrahydropalmatine (THP). While both compounds, derived from the Corydalis species, exhibit promising pharmacological activities, this document aims to delineate their known mechanisms of action and biological effects based on available experimental data. This comparison is intended to serve as a resource for researchers in pharmacology and drug development.
Introduction
Tetrahydropalmatine (THP) is a well-studied isoquinoline (B145761) alkaloid with a wide range of documented pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective activities.[1] Its primary mechanism of action is understood to be the antagonism of dopamine (B1211576) receptors.[2] this compound (THPr) is a metabolite of THP and has more recently been investigated for its own bioactive potential.[3] Emerging research suggests THPr possesses anti-inflammatory properties, operating through a distinct molecular target.[4] This guide synthesizes the current understanding of both compounds to facilitate further research and development.
Comparative Bioactivity Data
Direct comparative studies providing quantitative data such as IC50 and Ki values for both this compound and Tetrahydropalmatine under the same experimental conditions are limited in publicly available literature. However, individual data points for each compound allow for a preliminary comparison.
Table 1: Comparison of Bioactivity and Pharmacological Targets
| Feature | This compound (THPr) | Tetrahydropalmatine (THP) |
| Primary Mechanism | Fosl2 Inhibition[4] | Dopamine Receptor Antagonism[2] |
| Dopamine D1 Receptor Affinity (Ki) | Not Reported | ~124 nM[2] |
| Dopamine D2 Receptor Affinity (Ki) | Not Reported | ~388 nM[2] |
| Anti-inflammatory Activity | Demonstrated in macrophages[4] | Demonstrated in various models[5] |
| Analgesic Activity | Not extensively studied | Well-documented[6] |
| Other Reported Activities | Potential for Rheumatoid Arthritis treatment[4] | Neuroprotective, sedative[1][7] |
Signaling Pathways and Mechanisms of Action
The distinct primary mechanisms of action of this compound and Tetrahydropalmatine are a key point of differentiation.
This compound: Targeting the Fosl2 Pathway
Recent studies indicate that this compound exerts its anti-inflammatory effects by targeting FOS-like 2 (Fosl2), a component of the AP-1 transcription factor complex.[4] By inhibiting Fosl2, THPr can modulate the expression of inflammatory genes in macrophages.
Tetrahydropalmatine: Dopamine Receptor Antagonism
Tetrahydropalmatine's bioactivity is primarily attributed to its role as an antagonist at dopamine D1 and D2 receptors.[2] This antagonism is the basis for its sedative and analgesic properties.[2][6] Blockade of these receptors in the central nervous system modulates dopaminergic signaling.
Experimental Protocols
To facilitate further comparative research, this section outlines standard experimental protocols for assessing the key bioactivities of these compounds.
In Vitro Dopamine Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound to dopamine receptors.
-
Cell Culture: HEK293 cells stably expressing human dopamine D1 or D2 receptors are cultured in appropriate media.
-
Membrane Preparation: Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.
-
Binding Assay:
-
Membrane preparations are incubated with a radiolabeled ligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2) and varying concentrations of the test compound (this compound or Tetrahydropalmatine).
-
Incubation is carried out at room temperature for a defined period (e.g., 90 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed to remove unbound radioligand.
-
-
Data Analysis: Radioactivity on the filters is measured using a scintillation counter. The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
In Vivo Analgesic Activity: Hot Plate Test
This test assesses the central analgesic activity of a compound in rodents.
-
Animals: Male ICR mice (20-25 g) are used.
-
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Mice are administered the test compound (this compound or Tetrahydropalmatine) or vehicle intraperitoneally.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration, each mouse is placed on the hot plate.
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
-
Data Analysis: The mean latency times for each treatment group are calculated and compared to the vehicle control group using appropriate statistical tests.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is used to evaluate the anti-inflammatory effect of a compound.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are administered the test compound (this compound or Tetrahydropalmatine) or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated for each treatment group relative to the vehicle control group.
Experimental Workflow for Comparative Analysis
A standardized workflow is crucial for obtaining reliable comparative data.
Conclusion and Future Directions
Tetrahydropalmatine is a well-characterized dopamine receptor antagonist with established analgesic and anti-inflammatory effects. Its metabolite, this compound, is an emerging compound of interest with demonstrated anti-inflammatory activity mediated through Fosl2 inhibition.
The current body of research highlights a significant opportunity for direct comparative studies to elucidate the relative potency and efficacy of these two alkaloids. Future research should focus on:
-
Quantitative Comparison: Performing head-to-head in vitro and in vivo studies using the protocols outlined above to generate comparative quantitative data (IC50, Ki, ED50).
-
Dopamine Receptor Activity of THPr: Investigating whether this compound retains any affinity for dopamine receptors.
-
Broader Bioactivity Screening: Exploring the broader pharmacological profile of this compound to identify other potential therapeutic applications.
Such studies will be invaluable for understanding the structure-activity relationships within this class of alkaloids and for guiding the development of new therapeutic agents.
References
- 1. Synovial CXCL3+FOSL2+ Macrophages Mediate Inflammation via FOSL2/AP-1 in Rheumatoid Arthritis: A Single-Cell Transcriptome Analysis [mdpi.com]
- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The Protective Effects of Levo-Tetrahydropalmatine on ConA-Induced Liver Injury Are via TRAF6/JNK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent development in studies of tetrahydroprotoberberines: mechanism in antinociception and drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Protoberberine Alkaloids: Unveiling their Affinity for Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a selection of protoberberine alkaloids, with a primary focus on their interaction with dopamine (B1211576) receptors. Protoberberine alkaloids, a class of isoquinoline (B145761) alkaloids found in various medicinal plants, have garnered significant interest for their diverse pharmacological activities, particularly within the central nervous system. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource, including quantitative data on receptor affinity, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further investigation and therapeutic development.
While the initial focus of this guide was a direct comparison with tetrahydropalmatrubine (B1246027), a thorough review of the available scientific literature did not yield specific dopamine receptor binding affinity data (Kᵢ values) for this particular compound. This compound has been identified as a metabolite of tetrahydropalmatine, suggesting its pharmacological activity is likely considered in the context of its parent compound. Consequently, this guide will focus on a comparative analysis of well-characterized protoberberine alkaloids for which robust experimental data exists, namely Tetrahydropalmatine, Berberine, Palmatine, and l-Stepholidine.
Comparative Analysis of Dopamine Receptor Binding Affinities
The affinity of protoberberine alkaloids for dopamine D1 and D2 receptors is a key determinant of their pharmacological profiles. The following table summarizes the inhibitory constants (Kᵢ) of several prominent protoberberine alkaloids at these receptors. Lower Kᵢ values indicate higher binding affinity.
| Alkaloid | D1 Receptor Kᵢ (nM) | D2 Receptor Kᵢ (nM) | Reference(s) |
| l-Tetrahydropalmatine (l-THP) | 124 | 388 | [1] |
| Berberine | Antagonist activity confirmed | Antagonist activity confirmed | [2] |
| Palmatine | - | - | Data not readily available |
| l-Stepholidine (l-SPD) | 5.1 ± 2.3 | 11.6 ± 4.2 | [3] |
| Isocorypalmine | 83 | - | [4] |
| Corydaline | Inhibitory activity confirmed | Antagonist activity confirmed | [5][6] |
Data for Berberine and Palmatine show confirmed antagonist activity, but specific Kᵢ values were not consistently available in the reviewed literature. Corydaline's inhibitory and antagonist activities are confirmed, with further research needed for precise Kᵢ values.
Signaling Pathways and Functional Activity
Protoberberine alkaloids exert their effects by modulating intracellular signaling cascades downstream of dopamine receptor activation or blockade. The D1 receptor is typically coupled to a Gs protein, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Conversely, the D2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, resulting in decreased cAMP levels.
Studies have shown that l-Tetrahydropalmatine (l-THP) acts as an antagonist at both D1 and D2 receptors.[1] Its blockade of D2 receptors can lead to the disinhibition of adenylyl cyclase, thereby increasing cAMP levels and PKA activity.[1] Furthermore, l-THP has been shown to modulate the activity of other downstream signaling molecules such as Akt and ERK.[1] Berberine has also been identified as a dopamine D1 and D2 receptor antagonist.[2] l-Stepholidine is a particularly interesting compound as it acts as a D1 receptor agonist and a D2 receptor antagonist.[6][7] This dual activity gives it a unique pharmacological profile with potential therapeutic applications in conditions like schizophrenia and drug addiction.[6][8]
Experimental Protocols
Radioligand Binding Assay for Dopamine D1 and D2 Receptors
This protocol is a generalized procedure for determining the binding affinity of protoberberine alkaloids to dopamine D1 and D2 receptors using radiolabeled ligands.
Objective: To determine the inhibitory constant (Kᵢ) of test compounds for the dopamine D1 and D2 receptors.
Materials:
-
Radioligands: [³H]-SCH23390 (for D1 receptors), [³H]-Spiperone (for D2 receptors).
-
Cell Membranes: Prepared from cells stably expressing human dopamine D1 or D2 receptors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: (+)-Butaclamol (for D1), Haloperidol (for D2).
-
Test protoberberine alkaloids at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In each well of a 96-well plate, add assay buffer, the cell membrane preparation, and the test compound at various concentrations (or vehicle for total binding, or the non-specific binding control).
-
Initiate Binding: Add the radioligand ([³H]-SCH23390 for D1 or [³H]-Spiperone for D2) to each well to initiate the binding reaction. The final concentration of the radioligand should be close to its Kₑ value.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Accumulation Functional Assay
This protocol outlines a method to assess the functional activity of protoberberine alkaloids on Gs- and Gi-coupled dopamine receptors by measuring changes in intracellular cAMP levels.
Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at D1 (Gs-coupled) or D2 (Gi-coupled) receptors.
Materials:
-
Cells stably expressing the dopamine receptor of interest (D1 or D2).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase in Gi-coupled assays).
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or similar).
-
384-well white microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure for D1 Receptor (Gs-coupled) Agonist Assay:
-
Cell Preparation: Culture and harvest cells expressing the D1 receptor. Resuspend in assay buffer.
-
Compound Addition: Add serial dilutions of the test protoberberine alkaloid to the wells of a 384-well plate.
-
Cell Addition: Add the cell suspension to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Data Analysis: Plot the cAMP signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Procedure for D2 Receptor (Gi-coupled) Antagonist Assay:
-
Cell Preparation: Culture and harvest cells expressing the D2 receptor. Resuspend in assay buffer.
-
Compound Addition: Add serial dilutions of the test protoberberine alkaloid (the potential antagonist) to the wells.
-
Stimulation: Add a fixed concentration of a known D2 receptor agonist (e.g., quinpirole) and forskolin to each well to stimulate then inhibit cAMP production.
-
Cell Addition: Add the cell suspension to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
cAMP Detection: Lyse the cells and measure cAMP levels.
-
Data Analysis: Plot the cAMP signal against the logarithm of the antagonist concentration and fit the data to a sigmoidal inhibition curve to determine the IC₅₀ value.
Conclusion
The protoberberine alkaloids represent a rich source of pharmacologically active compounds with significant potential for modulating the dopaminergic system. The data presented in this guide highlights the varying affinities and functional activities of key members of this class, such as l-tetrahydropalmatine and l-stepholidine, at dopamine D1 and D2 receptors. While a direct quantitative comparison with this compound is currently limited by the lack of available binding data, the provided information on other prominent protoberberine alkaloids offers a solid foundation for further research. The detailed experimental protocols and pathway diagrams serve as a practical resource for scientists engaged in the exploration and development of novel therapeutics targeting dopamine receptors. Further investigation into the structure-activity relationships within this class will be crucial for designing next-generation compounds with improved selectivity and efficacy.
References
- 1. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Treatment of Schizophrenia With L-tetrahydropalmatine (l-THP): a Novel Dopamine Antagonist With Anti-inflammatory and Antiprotozoal Activity [ctv.veeva.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
Unveiling the Neuropharmacological Profile of Tetrahydropalmatrubine: A Comparative Guide to its Cross-Reactivity with Neurotransmitter Receptors
For Immediate Release
[City, State] – [Date] – Tetrahydropalmatrubine (THP), an isoquinoline (B145761) alkaloid, has garnered significant interest within the scientific community for its therapeutic potential. To facilitate further research and drug development, this guide provides a comprehensive comparison of THP's cross-reactivity with various neurotransmitter receptors, supported by experimental data and detailed methodologies.
Comparative Analysis of Binding Affinities
This compound, also known as l-Tetrahydropalmatine (l-THP), exhibits a distinct binding profile across several key neurotransmitter receptor families. The primary targets of THP are dopamine (B1211576) receptors, with a notable affinity for D1 and D2 subtypes.[1] Functional studies have also elucidated its inhibitory effects on nicotinic acetylcholine (B1216132) receptors. The following table summarizes the available quantitative data on the binding and functional potency of THP at these receptors.
| Receptor Family | Receptor Subtype | Ligand | Assay Type | Test Species | Ki (nM) | EC50 (µM) | Reference |
| Dopamine | D1 | l-THP | Radioligand Binding | - | ~124 | - | [1] |
| Dopamine | D2 | l-THP | Radioligand Binding | - | ~388 | - | [1] |
| Nicotinic Acetylcholine | α4β2 | l-THP | Whole-Cell Patch Clamp | Human | - | 18 (peak), 2.1 (steady-state) | [2] |
Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
Qualitative data also suggests that l-THP interacts with dopamine D3 receptors, as well as various serotonin (B10506) and adrenergic receptors, though specific binding affinities (Ki values) for these interactions are not yet widely available in the literature.[1][3]
Signaling Pathways and Experimental Workflow
The interaction of this compound with multiple neurotransmitter receptors initiates distinct downstream signaling cascades. The following diagrams illustrate the primary signaling pathway affected by THP's interaction with dopamine receptors and a typical experimental workflow for determining receptor binding affinity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound's receptor cross-reactivity.
Radioligand Displacement Assay for Dopamine D1 and D2 Receptors
This protocol is a generalized procedure based on standard radioligand binding assays and should be optimized for specific experimental conditions.
1. Materials:
-
Membrane Preparation: Homogenates from cells or tissues expressing the dopamine D1 or D2 receptor.
-
Radioligands: [³H]-SCH23390 for D1 receptors; [³H]-Spiperone for D2 receptors.
-
Test Compound: l-Tetrahydropalmatrubine (l-THP) at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
2. Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of l-THP. A set of wells should contain the radioligand and a high concentration of a known D1 or D2 antagonist (e.g., haloperidol) to determine non-specific binding. Another set should contain only the radioligand and membrane preparation to determine total binding.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the l-THP concentration.
-
Determine the IC50 value (the concentration of l-THP that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Whole-Cell Patch Clamp Assay for Nicotinic Acetylcholine Receptors
This protocol outlines the general steps for assessing the functional effects of l-THP on ligand-gated ion channels like the α4β2 nicotinic acetylcholine receptor.[2]
1. Cell Culture:
-
Use a cell line stably expressing the human α4β2 nicotinic acetylcholine receptor (e.g., SH-EP1 cells).
-
Culture the cells under appropriate conditions until they are suitable for patch-clamp recording.
2. Electrophysiological Recording:
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, and ATP).
-
Whole-Cell Configuration: Form a high-resistance seal between the micropipette and the cell membrane. Then, rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total current across the cell membrane.
-
Drug Application: Perfuse the cells with an external solution containing a known concentration of an agonist (e.g., nicotine) to elicit a baseline current.
-
Co-apply the agonist with varying concentrations of l-THP to the cell and record the resulting changes in the current.
3. Data Analysis:
-
Measure the peak and steady-state amplitudes of the currents in the absence and presence of l-THP.
-
Plot the percentage of inhibition of the agonist-induced current against the logarithm of the l-THP concentration.
-
Determine the EC50 value for the inhibition of the peak and steady-state currents from the concentration-response curves.
This guide provides a foundational understanding of the cross-reactivity of this compound with key neurotransmitter receptors. Further research is warranted to expand the quantitative binding data across a broader range of receptor subtypes and to fully elucidate the functional consequences of these interactions.
References
Unveiling the In Vivo Efficacy: A Comparative Analysis of Tetrahydropalmatrubine's Parent Compound and Palmatine
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of Palmatine (B190311) and Tetrahydropalmatine (THP), the parent compound of Tetrahydropalmatrubine (THPR). Extensive literature searches have revealed a significant gap in in vivo studies directly evaluating the pharmacological activities of this compound. Therefore, this guide focuses on a detailed comparison of its immediate precursor, THP, with the structurally related protoberberine alkaloid, Palmatine.
This guide synthesizes available preclinical data to offer insights into the potential therapeutic applications of these compounds, with a focus on their anti-inflammatory, analgesic, and neuroprotective properties. Detailed experimental protocols and signaling pathways are presented to facilitate further research and development.
Comparative In Vivo Efficacy: Palmatine vs. Tetrahydropalmatine
While direct comparative studies are limited, the available data allows for an indirect assessment of the in vivo efficacy of Palmatine and Tetrahydropalmatine in various preclinical models.
| Therapeutic Area | Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Neuroprotection | Palmatine | Mice (Permanent Middle Cerebral Artery Occlusion) | 2 and 20 mg/kg/day | Oral | Reduced infarct size, improved neurological deficits, and prevented memory deficits. Decreased neuroinflammation by reducing TNF-α, iNOS, COX-2, and NF-κB immunoreactivities. | [1] |
| Neuroprotection | Palmatine | MPTP-induced Parkinson's Disease model mice | Not specified | Not specified | Improved motor deficits and reduced the loss of dopaminergic neurons. | [2] |
| Analgesia | Tetrahydropalmatine (l-THP) | Mouse Neuropathic Pain Model (Partial Sciatic Nerve Ligation) | 5 and 10 mg/kg | Intraperitoneal | Increased mechanical threshold and prolonged thermal latency. Exerted hypnotic effects. | [3] |
| Analgesia | Tetrahydropalmatine (THP) | Rat Inflammatory Pain Model (Complete Freund's Adjuvant) | 10 mg/kg | Intraperitoneal | Alleviated allodynia and abnormal gait. Inhibited activation of glial cells and production of TNF-α and IL-1β. | [4] |
| Anti-inflammatory | Palmatine | Not specified in detail in the provided search results | Not specified | Not specified | Palmatine possesses anti-inflammatory effects. | [5] |
| Sedative Effects | Palmatine | Rats | Not specified | Not specified | Enhanced hypomotility induced by various agents and reduced hypermotility. This sedative effect may be related to a decrease in catecholamine and serotonin (B10506) concentrations in the brain. | [6] |
Note: The provided search results did not contain specific in vivo efficacy data for this compound (THPR). The table above compares the parent compound, Tetrahydropalmatine (THP), with Palmatine.
Detailed Experimental Protocols
To ensure the reproducibility and further investigation of the cited findings, detailed experimental methodologies are provided below.
Neuroprotection Study with Palmatine in a Stroke Model
-
Animal Model: Male Swiss mice.
-
Induction of Ischemia: Permanent focal cerebral ischemia was induced by middle cerebral artery occlusion (pMCAO).
-
Treatment: Palmatine (0.2, 2, and 20 mg/kg/day) or vehicle (3% Tween + saline solution) was administered orally once daily for 3 days, starting 2 hours after pMCAO.
-
Efficacy Evaluation:
-
Infarct Area: Evaluated using TTC staining 24 hours after pMCAO.
-
Neurological Deficit Score: Assessed 24 hours after pMCAO.
-
Memory Deficits: Working and aversive memory were evaluated.
-
Neuroinflammation: Immunohistochemistry was used to measure the levels of TNF-α, iNOS, COX-2, and NF-κB, as well as the activation of microglia and astrocytes at 24 and 96 hours after pMCAO.[1]
-
Analgesia Study with l-Tetrahydropalmatine in a Neuropathic Pain Model
-
Animal Model: Male C57BL/6J mice.
-
Induction of Neuropathic Pain: Partial sciatic nerve ligation (PSNL) was performed.
-
Treatment: l-Tetrahydropalmatine (5 and 10 mg/kg) was administered via intraperitoneal injection.
-
Efficacy Evaluation:
-
Mechanical Threshold: Assessed using von Frey filaments.
-
Thermal Latency: Measured using a hot plate test.
-
Sleep Analysis: Electroencephalogram (EEG) and electromyogram (EMG) were recorded to analyze non-rapid eye movement (NREM) sleep and sleep fragmentation.
-
Mechanism of Action: The involvement of dopamine (B1211576) D1 and D2 receptors was investigated using specific antagonists and agonists. Immunohistochemistry was used to assess c-Fos expression in the cingulate cortex and periaqueductal gray.[3]
-
Analgesia and Anti-inflammatory Study with Tetrahydropalmatine in an Inflammatory Pain Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammatory Pain: Injection of Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw.
-
Treatment: Tetrahydropalmatine (2.5, 5, and 10 mg/kg) was administered intraperitoneally once daily for 7 days, starting from day 3 post-CFA injection.
-
Efficacy Evaluation:
-
Allodynia: Mechanical withdrawal threshold was measured.
-
Gait Analysis: Changes in gait were assessed.
-
Glial Cell Activation: Western blot was used to measure the expression of astrocyte and microglial cell markers in the spinal cord.
-
Pro-inflammatory Cytokines: The levels of TNF-α and IL-1β in the spinal cord were measured by ELISA.
-
Apoptosis: Flow cytometry was used to assess apoptosis in primary cultured glial cells treated with THP.[4]
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
References
- 1. Palmatine, a natural alkaloid, attenuates memory deficits and neuroinflammation in mice submitted to permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmatine Ameliorates Motor Deficits and Dopaminergic Neuron Loss by Regulating NLRP3 Inflammasome through Mitophagy in Parkinson's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmatine: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of palmatine on motor activity and the concentration of central monoamines and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Simultaneous Quantification of Tetrahydropalmatine (THP) and Tetrahydropalmatrubine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the simultaneous quantification of Tetrahydropalmatine (THP), a bioactive alkaloid, and its metabolite, Tetrahydropalmatrubine. The selection of an appropriate analytical method is critical for accurate pharmacokinetic, metabolic, and toxicological studies in drug development. This document outlines a validated high-performance liquid chromatography (HPLC) method and compares it with a more advanced ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) approach, providing the necessary data and protocols to assist researchers in making informed decisions.
Method Comparison: HPLC-UV vs. UPLC-MS/MS
The two primary analytical techniques suitable for the quantification of THP and its metabolites are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The choice between these methods depends on the specific requirements of the study, such as sensitivity, selectivity, and throughput.
Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Validation Parameters
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity (r²) | ≥ 0.999 | > 0.9936[1][2] |
| Linear Range | 1 - 10000 ng/mL[3] | 1 - 1000 ng/mL[1][2] |
| Limit of Quantification (LOQ) | ≥ 0.67 ng/mL[3] | 1 ng/mL[1][2] |
| Intra-day Precision (%RSD) | < 2% | < 8.97%[1][2] |
| Inter-day Precision (%RSD) | < 2% | < 8.97%[1][2] |
| Accuracy (Recovery) | 96.4% to 114.3%[3] | -8.74% to 8.65% (as bias)[1][2] |
| Mean Extraction Recovery | > 71.40%[3] | > 70%[1][2] |
Experimental Protocols
Detailed methodologies for both a validated HPLC-UV method and a proposed UPLC-MS/MS method for the simultaneous quantification of THP and this compound are provided below.
Validated HPLC-UV Method for THP and its Desmethyl Metabolites
This method has been validated for the simultaneous quantification of l-THP, l-corydalmine (L-CD), and l-corypalmine (L-CP) in rat plasma and brain tissue and can be adapted to include this compound.[3]
Sample Preparation:
-
To 100 µL of plasma or brain homogenate, add the internal standard.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: Reversed-phase Symmetry® C18 column (4.6 x 150 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile (B52724): Methanol: 10 mM ammonium (B1175870) phosphate (B84403) (pH = 3) (10:30:60, v/v)[3]
-
Flow Rate: 0.8 mL/min[3]
-
Column Temperature: 25 °C[3]
-
Detection: Fluorescence detector with excitation at 230 nm and emission at 315 nm[3]
Proposed UPLC-MS/MS Method for Simultaneous Quantification of THP and this compound
This proposed method is based on a validated method for l-THP and its other desmethyl metabolites and is expected to provide high sensitivity and selectivity for the simultaneous quantification of THP and this compound.[1][2]
Sample Preparation:
-
To a 50 µL aliquot of plasma, add an internal standard solution.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Inject a portion of the supernatant into the UPLC-MS/MS system.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing formic acid.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
THP: To be optimized (e.g., based on literature)
-
This compound: To be optimized (based on its molecular weight and fragmentation pattern)
-
Internal Standard: To be selected (e.g., a structurally similar compound not present in the sample)
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of THP and this compound in biological samples using a chromatography-mass spectrometry-based method.
Caption: General workflow for the quantification of THP and this compound.
Signaling Pathway (Illustrative)
While a specific signaling pathway for the combined action of THP and this compound is not the focus of this analytical guide, the following diagram illustrates a hypothetical interaction to demonstrate the visualization capabilities as per the user request.
References
A Comparative Guide to the Pharmacokinetic Profiles of l-Tetrahydropalmatine (l-THP) and its Metabolite Tetrahydropalmatrubine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of l-Tetrahydropalmatine (l-THP), a prominent isoquinoline (B145761) alkaloid, and its metabolite, Tetrahydropalmatrubine. Due to a lack of direct pharmacokinetic studies on this compound as an administered compound, this guide will focus on the comprehensive pharmacokinetic profile of l-THP and the role of this compound as one of its key metabolites. This guide synthesizes available experimental data to offer a clear and objective overview for research and drug development purposes.
Introduction to l-Tetrahydropalmatine and this compound
l-Tetrahydropalmatine (l-THP), the levo-isomer of tetrahydropalmatine (B600727), is a primary active constituent found in the tubers of several plant species, most notably from the Corydalis genus. It is known for its wide range of pharmacological effects, including analgesic, sedative, and anti-addictive properties. This compound is one of the four major monodesmethyl metabolites of THP, formed through the metabolic process of demethylation[1]. Understanding the pharmacokinetic profiles of both the parent drug and its metabolites is crucial for predicting its efficacy, safety, and potential drug interactions.
Pharmacokinetic Profile of l-Tetrahydropalmatine (l-THP)
The pharmacokinetic profile of l-THP has been investigated in both preclinical animal models and human subjects. The following sections summarize the key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of l-THP.
Absorption
Following oral administration, l-THP is readily absorbed. However, its bioavailability can be influenced by the formulation. Studies in rats have shown that self-microemulsifying drug delivery systems (SMEDDS) can significantly enhance the oral bioavailability of l-THP compared to a suspension formulation.
Distribution
l-THP exhibits a wide distribution in the body. In rats, after oral administration of racemic THP, the levo-enantiomer (l-THP) showed significantly higher peak concentrations (Cmax) and area under the curve (AUC) values in various brain regions, including the cortex, cerebellum, diencephalon, brain stem, and striatum, as well as in other tissues like the liver, compared to the dextro-enantiomer. The highest concentrations of both enantiomers were observed in the liver.
Metabolism
The metabolism of THP is a key determinant of its pharmacokinetic profile and involves stereoselective processes. In rat liver microsomes, THP enantiomers are primarily metabolized by cytochrome P450 enzymes, with CYP3A1/2 showing a preference for metabolizing d-THP and CYP1A2 favoring the metabolism of l-THP[2].
The primary metabolic pathway for THP is demethylation, leading to the formation of four main monodesmethyl metabolites:
-
l-isocorypalmine
-
l-corypalmine
-
This compound
-
l-corydalmine[1]
The following diagram illustrates the metabolic pathway of l-THP:
Excretion
The excretion of l-THP and its metabolites has not been as extensively studied. However, the involvement of renal and biliary pathways is likely for the elimination of the more polar metabolites.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of l-THP from various studies.
Table 1: Pharmacokinetic Parameters of l-THP in Rats (Oral Administration)
| Parameter | Value | Study Reference |
| Tmax (h) | 0.5 - 2.0 | [Various Studies] |
| Cmax (ng/mL) | Varies with dose and formulation | [Various Studies] |
| t1/2 (h) | 4.9 - 7.7 | [Various Studies] |
| AUC (ng·h/mL) | Varies with dose and formulation | [Various Studies] |
Table 2: Pharmacokinetic Parameters of l-THP in Humans (Oral Administration)
| Parameter | Value | Study Reference |
| Tmax (h) | 1.0 - 2.0 | [Various Studies] |
| Cmax (ng/mL) | Varies with dose | [Various Studies] |
| t1/2 (h) | 5.6 - 11.4 | [Various Studies] |
| AUC (ng·h/mL) | Varies with dose | [Various Studies] |
Pharmacokinetic Profile of this compound
As mentioned, there is a notable absence of dedicated pharmacokinetic studies for this compound when administered as a standalone compound. Its pharmacokinetic profile is therefore inferred from its role as a metabolite of l-THP. The formation of this compound is dependent on the metabolism of the parent drug, l-THP. The rate and extent of its formation would be governed by the activity of the metabolizing enzymes (primarily CYP450 isoenzymes).
To provide a more complete picture of the metabolic fate of l-THP, pharmacokinetic data for other major metabolites are presented below.
Table 3: Pharmacokinetic Parameters of l-THP Metabolites in Rats (where available)
| Metabolite | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Study Reference |
| l-isocorypalmine | ~1.0 | Varies with l-THP dose | ~7.0 | [Various Studies] |
| l-corypalmine | Data not readily available | Data not readily available | Data not readily available |
Experimental Protocols
A generalized experimental workflow for a pharmacokinetic study of l-THP in rats is outlined below. This workflow is based on methodologies reported in the scientific literature.
Animal Studies
-
Subjects: Male Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
Drug Administration: l-THP is typically administered orally via gavage as a suspension or in a specific formulation.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein or via cardiac puncture at the termination of the study. Plasma is separated by centrifugation.
Sample Analysis
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction.
-
Analytical Method: The concentration of l-THP and its metabolites in plasma is determined using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study:
Conclusion
The pharmacokinetic profile of l-THP is characterized by good oral absorption (which can be enhanced by formulation), wide tissue distribution, and significant metabolism primarily through demethylation. This compound is a key metabolite in this process. While direct pharmacokinetic data for this compound is currently unavailable, understanding its formation as a metabolite of l-THP is essential for a complete assessment of the parent drug's disposition. Further research is warranted to elucidate the independent pharmacokinetic properties of this compound and the other major metabolites of l-THP to fully understand their contribution to the overall pharmacological and toxicological profile of l-THP. This guide provides a foundational understanding for researchers and professionals in the field of drug development.
References
- 1. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 2. Stereoselective metabolism of tetrahydropalmatine enantiomers in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enantiomeric Dichotomy of Tetrahydropalmatrubine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the differential effects of the enantiomers of Tetrahydropalmatrubine (THP), focusing on their interactions with dopamine (B1211576) receptors. The information presented is supported by experimental data to facilitate informed decisions in research and development.
This compound (THP), a protoberberine alkaloid, exists as two stereoisomers, or enantiomers: the levorotatory form, l-tetrahydropalmatrubine (l-THP), and the dextrorotatory form, d-tetrahydropalmatrubine (d-THP). Emerging research indicates that these enantiomers possess distinct pharmacological profiles, particularly concerning their interaction with the dopaminergic system. This guide synthesizes available data to elucidate these differences.
Quantitative Analysis of Dopamine Receptor Interactions
Experimental data reveals a significant disparity in the affinity of l-THP and d-THP for dopamine D1 and D2 receptors. l-THP acts as an antagonist at these receptors, while d-THP exhibits negligible affinity. This stereoselectivity is crucial for understanding their potential therapeutic applications and off-target effects.
| Enantiomer | Receptor | Binding Affinity (Ki, nM) | IC50 (nM) | Reference |
| l-Tetrahydropalmatrubine (l-THP) | Dopamine D1 | ~124 | - | [1] |
| Dopamine D2 | ~388 | - | [1] | |
| d-Tetrahydropalmatrubine (d-THP) | Dopamine D2 | No affinity | - | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the differential effects of THP enantiomers.
Dopamine Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki) of l-THP and d-THP to dopamine D1 and D2 receptors.
Materials:
-
Radioligand for D1 receptor (e.g., [3H]SCH23390)
-
Radioligand for D2 receptor (e.g., [3H]spiperone)
-
Membrane preparations from cells expressing human dopamine D1 or D2 receptors (e.g., CHO or HEK293 cells)
-
l-THP and d-THP standards
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a reaction tube, combine the cell membrane preparation, the radioligand, and varying concentrations of the test compound (l-THP or d-THP) or a known displacing agent (for non-specific binding).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP and Calcium Flux
These assays assess the functional consequences of ligand binding to G protein-coupled receptors.
Objective: To determine the ability of l-THP and d-THP to antagonize the dopamine-induced cAMP production mediated by the Gs-coupled D1 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Dopamine (agonist)
-
l-THP and d-THP
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or fluorescence-based biosensor)
Procedure:
-
Seed the D1-expressing cells in a microplate and culture overnight.
-
Pre-incubate the cells with varying concentrations of the test compound (l-THP or d-THP) for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of dopamine (typically the EC80) in the continued presence of the test compound.
-
Incubate for a period to allow for cAMP accumulation (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the IC50 value for the antagonist.
Objective: To determine the ability of l-THP and d-THP to antagonize the dopamine-induced inhibition of adenylyl cyclase, which can be indirectly measured through calcium mobilization in cells co-expressing a chimeric G-protein.
Materials:
-
CHO or HEK293 cells stably co-expressing the human dopamine D2 receptor and a promiscuous G-protein (e.g., Gα15/16) that couples to the calcium signaling pathway.
-
Dopamine (agonist)
-
l-THP and d-THP
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject varying concentrations of the test compound (l-THP or d-THP) into the wells.
-
After a short incubation, inject a fixed concentration of dopamine and immediately begin recording the change in fluorescence intensity over time.
-
The antagonist effect is observed as a reduction in the dopamine-induced calcium flux.
-
Calculate the IC50 values from the dose-response curves.
Behavioral Assay: Catalepsy in Rodents
Catalepsy, a state of immobility and failure to correct an externally imposed posture, is a classic behavioral test for dopamine D2 receptor antagonism.
Objective: To assess the in vivo dopamine receptor antagonist activity of l-THP and d-THP by measuring the induction of catalepsy in rats or mice.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
l-THP and d-THP dissolved in an appropriate vehicle (e.g., saline with a small amount of Tween 80).
-
A horizontal bar raised a specific height from a flat surface.
-
Stopwatch.
Procedure:
-
Administer the test compound (l-THP or d-THP) or vehicle to the animals via a specified route (e.g., intraperitoneal injection).
-
At set time points after injection (e.g., 30, 60, 90, and 120 minutes), place the animal's forepaws on the horizontal bar.
-
Measure the time it takes for the animal to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
A significant increase in the descent latency compared to the vehicle-treated group is indicative of catalepsy.
-
Record and analyze the data to determine the dose- and time-dependent effects of the enantiomers.
Visualizing the Molecular and Experimental Landscape
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Logical relationship of THP enantiomers and dopamine receptors.
Caption: Experimental workflow for THP enantiomer assessment.
Caption: Dopamine receptor signaling and l-THP antagonism.
References
Safety Operating Guide
Navigating the Safe Disposal of Tetrahydropalmatrubine: A Procedural Guide
The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling tetrahydropalmatrubine (B1246027), a comprehensive understanding of disposal procedures is paramount. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate safety measures. The compound's Safety Data Sheet (SDS) indicates that it is harmful if swallowed[1]. Therefore, personal protective equipment (PPE) is mandatory.
-
Eye Protection: Wear chemical splash goggles or a face shield.
-
Hand Protection: Use nitrile or neoprene gloves.
-
Body Protection: A flame-retardant laboratory coat should be worn.
-
Respiratory Protection: All handling should occur in a well-ventilated fume hood to avoid inhalation of dust or aerosols[2].
Core Principle of Disposal
This compound and any materials contaminated with it must be treated as hazardous chemical waste. It is imperative that it is not disposed of down the drain or in regular trash[3]. Disposal must adhere to local, state, and federal regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States[3][4].
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
Properly identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves).
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Store it separately from incompatible materials, such as strong oxidizing agents[5].
Step 2: Container Selection and Labeling
Choose a container that is chemically compatible with this compound and any solvents used. The container must be in good condition, with a secure, leak-proof lid[3][5].
The container must be clearly labeled as "Hazardous Waste" and include:
-
The full chemical name: "this compound".
-
The concentration and composition of the waste.
-
The date accumulation started.
-
The specific hazards associated with the chemical (e.g., "Harmful if swallowed").
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel[5][6].
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated, secondary containment system to prevent spills.
-
Weekly inspections of the SAA are required to check for leaks or container deterioration[5].
Step 4: Arranging for Professional Disposal
Once the waste container is full or has been in the SAA for the maximum allowable time (up to one year for partially filled containers), it must be removed by trained professionals[5][6].
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
EHS will transport the waste to a permitted treatment, storage, and disposal facility (TSDF)[4].
Decontamination of Empty Containers and Labware
Glassware that has come into contact with this compound should be decontaminated before being washed for reuse.
-
Initial Rinse: In a fume hood, rinse the glassware three times with a suitable organic solvent (e.g., acetone (B3395972) or ethanol).
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in a designated flammable organic waste container.
-
Washing: After the triple rinse, the glassware can be washed according to standard laboratory procedures.
Solid waste, such as contaminated gloves, weigh boats, and absorbent paper, should be placed in a designated, sealed, and clearly labeled hazardous waste container for solid chemical waste.
Regulatory Requirements for Hazardous Waste Accumulation
The following table summarizes key quantitative limits for hazardous waste accumulation in a laboratory setting, based on federal guidelines. Local regulations may vary.
| Parameter | Requirement | Regulatory Basis |
| Maximum Volume in SAA | 55 gallons of hazardous waste or 1 quart of acute hazardous waste | 40 CFR § 262.15[6] |
| Time Limit for Full Container | Must be removed from the SAA within 3 days of becoming full | 40 CFR § 262.15[5] |
| Time Limit for Partially Full Container | May remain in the SAA for up to one year | 40 CFR § 262.15[5] |
| Maximum Storage at Institution (LQG) | Up to 90 days for Large Quantity Generators | RCRA[7] |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within their institution. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. danielshealth.com [danielshealth.com]
- 4. nationalacademies.org [nationalacademies.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. epa.gov [epa.gov]
- 7. acs.org [acs.org]
Safeguarding Your Research: A Guide to Handling Tetrahydropalmatrubine
For Immediate Implementation: This document provides essential safety and logistical information for the handling and disposal of Tetrahydropalmatrubine, a bioactive isoquinoline (B145761) alkaloid. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Protection | Material/Type |
| Hand Protection | Chemical-resistant gloves are mandatory to prevent dermal absorption.[1] | Nitrile or neoprene gloves are recommended. As a general rule, thicker gloves provide greater chemical resistance, but may impair dexterity.[2] Always inspect gloves for any signs of degradation or punctures before use. |
| Eye and Face Protection | Essential to protect against splashes and airborne particles. | Safety glasses with side shields are the minimum requirement.[1] Chemical splash goggles should be worn when there is a higher risk of splashing. |
| Skin and Body Protection | A laboratory coat should be worn to protect against incidental contact. | A standard, long-sleeved laboratory coat is required. Ensure the coat is fully buttoned. |
| Respiratory Protection | Necessary when handling the compound in powder form or when there is a potential for aerosol generation. | A NIOSH-approved N95 or higher-rated respirator should be used in these situations.[1] |
Operational Plan: Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe handling.
Workflow for safely handling this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment, including microbalances, spatulas, glassware, and solvents.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Put on all required PPE as outlined in the table above.
-
-
Handling:
-
When working with the solid compound, perform all weighing and transferring operations within a chemical fume hood to minimize inhalation exposure.
-
Handle the compound gently to avoid creating dust.
-
If preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Clearly label all containers with the compound name, concentration, and date of preparation.
-
-
Spill and Contamination Procedures:
-
In the event of a small spill, gently cover the area with an absorbent material, such as vermiculite (B1170534) or sand.[1]
-
For larger spills, evacuate the immediate area and follow your institution's emergency procedures.
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.[1]
-
All materials used for cleanup must be disposed of as hazardous waste.[1]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
All solid waste contaminated with this compound, including unused compound, contaminated absorbent materials, and disposable labware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
All liquid waste, including reaction mixtures and solvent rinses, must be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Sharps:
-
Any sharps, such as needles or razor blades, that are contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[1]
-
Labeling and Storage
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
Final Disposal
-
Arrange for the collection and disposal of all this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound waste down the drain or in the regular trash.
By adhering to these safety and handling protocols, you can minimize the risks associated with working with this compound and ensure a safe and compliant research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
